Gomisin D
Description
Properties
Molecular Formula |
C28H34O10 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14+,25-,27-,28+/m0/s1 |
InChI Key |
VLLFEMVDMFTBHG-KMIFWYFFSA-N |
SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Synonyms |
gomisin D |
Origin of Product |
United States |
Foundational & Exploratory
Gomisin D: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin D, a dibenzocyclooctadiene lignan, has attracted scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary natural source of this compound is the fruit of Schisandra chinensis and Schisandra sphenanthera. This document outlines a comprehensive, multi-step protocol for the extraction and purification of this compound, including quantitative data on expected yields. Furthermore, a representative signaling pathway potentially modulated by this compound, the PI3K/Akt pathway, is illustrated, based on the activity of structurally related gomisins.
Natural Sources of this compound
This compound is a naturally occurring lignan found predominantly in plants of the Schisandraceae family. The primary and most well-documented sources are:
-
Schisandra chinensis (Turcz.) Baill.: Commonly known as the five-flavor berry, the dried fruit of this plant (Fructus Schisandrae) is a well-known traditional medicine and the principal source for the isolation of this compound and other related lignans.
-
Schisandra sphenanthera Rehder & E.H.Wilson: This species is also a significant source of various lignans, including this compound.
Quantitative Data on this compound Isolation
The yield of this compound from its natural sources can vary depending on the plant species, geographical origin, harvesting time, and the extraction and purification methods employed. The following table summarizes available data on the yield of this compound.
| Plant Source | Starting Material | Yield of this compound | Reference |
| Schisandra sphenanthera | 8 kg of dried fruits | 3.2 mg (0.00004% w/w) | [1] |
| Schisandra chinensis | 1 kg of dried fruits | Not explicitly quantified for this compound alone, but isolated along with 13 other lignans. | [2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound is a multi-step process involving extraction, preliminary purification by column chromatography, and final purification by preparative high-performance liquid chromatography (HPLC). The following is a detailed, synthesized protocol based on established methods for lignan isolation from Schisandra species.
Extraction
-
Preparation of Plant Material: Air-dry the fruits of Schisandra chinensis or Schisandra sphenanthera and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 2 hours.
-
Repeat the extraction process twice to ensure the exhaustive extraction of lignans.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification: Macroporous Resin and Silica Gel Column Chromatography
-
Macroporous Resin Chromatography:
-
Suspend the crude extract in water and apply it to a macroporous resin column (e.g., D101).
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the lignan-rich fraction with 70-95% ethanol.
-
Concentrate the eluate to dryness.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried eluate in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Prepare a silica gel column (100-200 mesh) packed using a wet slurry method with hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate. A typical gradient could start from 100% hexane, gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the this compound-rich fractions and concentrate them.
-
Final Purification: Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified this compound fraction in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of lignans.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient can be optimized, for example, starting from 50% acetonitrile in water and gradually increasing to 100% acetonitrile over 30-40 minutes.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical standard.
-
Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
References
Gomisin D: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin D, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to shield neurons from damage, focusing on its multifaceted action against oxidative stress, inflammation, and apoptosis. Through the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory NF-κB signaling, this compound presents a compelling case for further investigation as a therapeutic agent for neurodegenerative diseases. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic cell death. These actions are orchestrated through the modulation of critical intracellular signaling cascades.
Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation
A central mechanism of this compound's neuroprotective action is its ability to bolster the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted, leading to the nuclear translocation of Nrf2.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby reducing oxidative damage to neurons. Studies on related gomisins, such as Gomisin J and Gomisin N, have demonstrated a significant, dose-dependent increase in Nrf2 nuclear translocation and subsequent HO-1 expression, highlighting this as a key protective strategy.[1][2]
Inhibition of Neuroinflammation by Targeting the NF-κB Pathway
Neuroinflammation, often mediated by activated microglia and astrocytes, is a critical contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound and its analogs have been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[1] This leads to a decrease in the production of nitric oxide (NO) and other inflammatory molecules that contribute to neuronal damage.
Anti-Apoptotic Effects through Modulation of the Bcl-2 Family and Caspase Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound exhibits anti-apoptotic properties by modulating the expression of key regulatory proteins, particularly the Bcl-2 family, and by inhibiting the executioner caspases.
The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is crucial for cell survival. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. This compound has been observed to increase the expression of the anti-apoptotic protein Bcl-xL (a member of the Bcl-2 family) and decrease the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 family protein ratio helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade.
Furthermore, this compound has been shown to reduce the levels of cleaved caspase-3, the primary executioner caspase responsible for the proteolytic cleavage of numerous cellular substrates that leads to cell death.[1] By inhibiting caspase-3 activation, this compound effectively blocks the final steps of the apoptotic pathway.
Quantitative Data on the Neuroprotective Effects of Gomisins
While specific quantitative data for this compound is still emerging, studies on closely related gomisins provide valuable insights into their potency and efficacy. The following tables summarize key quantitative findings from in vitro and in vivo models.
| In Vitro Model | Compound | Parameter | Result | Reference |
| t-BHP-induced oxidative damage in HT22 hippocampal cells | Gomisin J | EC50 for cell protection | 43.3 ± 2.3 µM | [3] |
| LPS-activated RAW 264.7 macrophages | Epimuqubilin A (norsesterterpene peroxide) | IC50 for Nitric Oxide (NO) inhibition | 7.4 µM | [4] |
| LPS-activated RAW 264.7 macrophages | Sigmosceptrellin A (norsesterterpene peroxide) | IC50 for Nitric Oxide (NO) inhibition | 9.9 µM | [4] |
| In Vivo Model (MCAO-induced cerebral ischemia in rats) | Compound | Dosage | Parameter | Result | Reference |
| MCAO Rats | Gomisin J | 80 mg/kg | Neurological Score Reduction | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | 80 mg/kg | Cerebral Infarct Volume Reduction | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | 80 mg/kg | Brain Water Content Reduction | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | p-p65 (NF-κB) Expression | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | COX-2 Expression | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | Nitric Oxide (NO) Level | Significant reduction (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | Nrf2 Nuclear Translocation | Significant enhancement (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | HO-1 Expression | Significant enhancement (P < 0.01) | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | Cleaved Caspase-3 Levels | Significant reduction | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | Bax Expression | Significant reduction | [1] |
| MCAO Rats | Gomisin J | Dose-dependent | Bcl-xL Expression | Significant increase | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Overview of this compound's neuroprotective signaling pathways.
Figure 2: General experimental workflow for in vitro neuroprotection studies.
Figure 3: General experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound and related compounds' neuroprotective effects.
Cell Culture and In Vitro Neurotoxicity Models
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neurodegenerative disease research due to its human origin and ability to differentiate into a neuronal phenotype.
-
HT22 (Mouse Hippocampal Neuronal): An ideal model for studying oxidative glutamate toxicity.
-
BV2 (Mouse Microglial): Used to investigate neuroinflammatory responses and the effects of compounds on microglial activation.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) to induce oxidative damage.
-
Neuroinflammation: BV2 microglial cells are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.
-
Middle Cerebral Artery Occlusion (MCAO) In Vivo Model
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia in rodents.
-
Procedure:
-
Anesthetize the animal (e.g., rat or mouse).
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament is inserted through a small incision in the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
The filament is left in place for a defined period (e.g., 90 minutes) for transient ischemia, followed by withdrawal to allow reperfusion.
-
This compound or vehicle is typically administered intraperitoneally at the time of or shortly after the ischemic insult.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins.
-
Protocol:
-
Protein Extraction: Lyse cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p65, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Immunofluorescence for Nrf2 Nuclear Translocation
This technique is used to visualize the subcellular localization of proteins.
-
Protocol:
-
Cell Seeding: Grow cells on coverslips.
-
Treatment: Treat cells with this compound and/or an oxidative stimulus.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with a solution containing BSA to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with an anti-Nrf2 antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify Nrf2 nuclear localization using a fluorescence or confocal microscope.
-
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes.
-
Protocol:
-
Cell Treatment: Treat cells with this compound and an oxidative stressor.
-
Probe Loading: Incubate cells with a ROS-sensitive fluorescent dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Protocol:
-
Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.
-
TdT Labeling: Incubate the sample with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using a hapten-labeled dUTP, detect with a fluorescently-labeled anti-hapten antibody.
-
Analysis: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy or flow cytometry.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective properties through its concerted action on antioxidant, anti-inflammatory, and anti-apoptotic pathways. The activation of the Nrf2/HO-1 axis and the inhibition of the NF-κB pathway are central to its mechanism of action, making it a strong candidate for further preclinical and clinical development for the treatment of neurodegenerative diseases.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, blood-brain barrier permeability, and optimal dosing of this compound.
-
Chronic Neurodegenerative Disease Models: Evaluating the long-term efficacy of this compound in animal models that more closely mimic the progressive nature of diseases like Alzheimer's and Parkinson's.
-
Target Identification and Validation: Further delineating the direct molecular targets of this compound to refine our understanding of its mechanism of action.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.
The comprehensive data and methodologies presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a novel neuroprotective therapeutic.
References
- 1. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Lignans from Schisandra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fruit of Schisandra chinensis, known as Wu Wei Zi in traditional Chinese medicine, is a rich source of bioactive dibenzocyclooctadiene lignans.[1][2][3][4][5] These compounds have garnered significant scientific attention for their diverse pharmacological effects, positioning them as promising candidates for the development of novel therapeutics.[2][6][7] This technical guide provides an in-depth overview of the biological activities of key Schisandra lignans, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Core Bioactivities and Quantitative Data
Schisandra lignans exhibit a broad spectrum of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[2][7] The primary bioactive lignans responsible for these effects include schisandrin, schisandrin A, schisandrin B, schisandrin C, gomisin A, and deoxyschizandrin.[2]
Anticancer Activity
Several Schisandra lignans have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these lignans are summarized below.
| Lignan | Cancer Cell Line | IC50 (µM) | Duration (hours) | Reference |
| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | 81.58 ± 1.06 | 48 | [8] |
| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | 108.00 ± 1.13 | 48 | [8] |
| Schisandrin C | Bcap37 (Breast Cancer) | 136.97 ± 1.53 | 48 | [8] |
| Schisandrin C | U937 (Histiocytic Lymphoma) | 25-100 (Dose-dependent apoptosis) | 48 | [9] |
| Schisandrin C | L929 (Fibrosarcoma) | Cytotoxic at 60, 80, 100 | 24 | [9] |
| Schisandrin C | THP-1 (Acute Monocytic Leukemia) | Cytotoxic at 60, 80, 100 | 24 | [9] |
| Schisandrin C | NTERA-2 (Teratocarcinoma) | 16.61 ± 0.13 | Not Specified | [10] |
| Schisandrin C | NTERA-2 (3D Tumorspheres) | 33.47 ± 1.45 | Not Specified | [10] |
| Deoxyschizandrin | Ovarian Cancer Cells | Induces G0/G1 cell cycle arrest | Not Specified | [11][12] |
Schisandrin C has been shown to induce apoptosis in a dose-dependent manner and cause cell cycle arrest at the G1 phase.[9] Deoxyschizandrin also exerts its anticancer effects by inducing G0/G1 cell cycle arrest in ovarian cancer cells.[11][12]
Hepatoprotective Activity
Gomisin A is a potent hepatoprotective lignan. Pretreatment with gomisin A has been shown to prevent increases in alanine aminotransferase and aspartate aminotransferase levels in rats with CCl4-induced acute liver injury.[13] It also mitigates histological hepatic lesions and reduces hepatic lipid peroxidation.[13] In a model of acetaminophen-induced hepatotoxicity in rats, a 50 mg/kg pretreatment of gomisin A inhibited the elevation of serum aminotransferase activity and hepatic lipoperoxides.[14] Furthermore, gomisin A at doses of 25, 50, 100, and 200 mg/kg demonstrated dose-dependent anti-apoptotic and hepatoprotective effects in mice with fulminant hepatic failure.[15]
Neuroprotective Activity
Schisandrin A has demonstrated significant neuroprotective effects. In a model of oxygen and glucose deprivation/reperfusion-induced cell injury in rat cortical neurons, schisandrin A significantly reduced apoptosis and necrosis, increased cell survival, and decreased intracellular calcium concentration and lactate dehydrogenase release.[16] The neuroprotective effects of Schisandra lignans are attributed to their ability to protect against neuronal cell damage and enhance cognitive performance.[17][18]
Experimental Protocols
Assessment of Anticancer Activity
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., Bel-7402, KB-3-1, Bcap37) in 96-well plates and culture for 24 hours.[8]
-
Treat the cells with various concentrations of the Schisandra lignan (e.g., schisandrin C at 12.5–200 µM) for a specified duration (e.g., 48 hours).[8]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the lignan that inhibits cell growth by 50%.[8]
Apoptosis Analysis (Flow Cytometry):
-
Treat cancer cells with the desired lignan concentrations for the indicated time.[9]
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Cycle Analysis:
-
After treatment with the lignan, fix the cells in cold 70% ethanol.[9]
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[9]
Evaluation of Hepatoprotective Activity
In Vivo Model of CCl4-Induced Liver Injury:
-
Administer the Schisandra lignan (e.g., gomisin A) to rodents (e.g., rats) via oral gavage or intraperitoneal injection.[13]
-
After a specified pretreatment time, induce liver injury by administering carbon tetrachloride (CCl4), typically intraperitoneally.[13]
-
Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[13]
-
Harvest the liver tissue for histological examination (e.g., H&E staining) and biochemical analysis (e.g., lipid peroxidation assays).[13]
Assessment of Neuroprotective Activity
Oxygen and Glucose Deprivation/Reperfusion (OGD/R) in Primary Neuronal Cultures:
-
Culture primary cortical neurons from rats.[16]
-
Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber.[16]
-
After the OGD period, initiate reperfusion by returning the cells to normal culture conditions with glucose-containing medium.[16]
-
Treat the cells with the Schisandra lignan (e.g., schisandrin A) before, during, or after OGD/R.[16]
-
Assess cell viability, apoptosis, intracellular calcium levels, and the release of lactate dehydrogenase (LDH) to evaluate the neuroprotective effects.[16]
Signaling Pathways and Molecular Mechanisms
Schisandra lignans exert their biological effects by modulating various signaling pathways.
Anti-inflammatory and Hepatoprotective Signaling
Gomisin A and a Schisandra lignan extract (SLE) have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.[13][19] This inhibition leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[13][20] SLE also suppresses the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis.[19]
Caption: Anti-inflammatory and anti-apoptotic signaling pathways modulated by Schisandra lignans.
Anticancer Signaling
Schisandrin C induces apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, and the degradation of poly(ADP-ribose) polymerase (PARP).[9] It also downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[9] Furthermore, schisandrin C can induce G1 phase cell cycle arrest by downregulating cyclin D1, cyclin E, and cyclin-dependent kinase (Cdk) 4, while upregulating the Cdk inhibitor p21.[9] More recent studies show that Schisandrin C can also enhance antitumor immunity by activating the cGAS-STING pathway, leading to an increased type I interferon response.[21][22]
Caption: Anticancer mechanisms of Schisandrin C involving apoptosis, cell cycle arrest, and immunity.
Experimental Workflow for Lignan Bioactivity Screening
The process of identifying and characterizing the biological activities of Schisandra lignans typically follows a structured workflow.
Caption: General workflow for the discovery and development of bioactive Schisandra lignans.
Conclusion
The lignans from Schisandra represent a valuable class of natural products with a wide array of demonstrated biological activities. Their potential as hepatoprotective, neuroprotective, and anticancer agents is supported by a growing body of scientific evidence. Further research focusing on the elucidation of their mechanisms of action, pharmacokinetic profiles, and safety is warranted to fully realize their therapeutic potential in modern medicine. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of these promising compounds.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Biological Activity and Structure-Property Relationships of the Main Compounds from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of schizandrin A on oxygen and glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis Reveals Limited Scientific Data on Gomisin D for Metabolic Syndrome
A comprehensive review of available scientific literature has revealed a significant lack of in-depth research on the therapeutic potential of Gomisin D for metabolic syndrome. The existing data is sparse and, in some cases, contradictory, making it insufficient to construct the requested detailed technical guide at this time.
While this compound, a lignan compound isolated from Schisandra chinensis, has been identified as a potential antidiabetic agent in some commercial and database entries, the peer-reviewed scientific evidence to support this claim in the context of metabolic syndrome is limited and inconclusive.[1][2]
One study that screened multiple lignans from Schisandra chinensis for their effect on glucose uptake in liver cells found that other compounds, such as Gomisin N and J, showed significant activity, while this compound did not produce a notable effect in the same assay.[3]
Furthermore, a study evaluating the antioxidant and antidiabetic properties of fourteen different lignans reported that while this compound exhibited strong free-radical scavenging activity, it did not demonstrate any significant antidiabetic effect in a mouse model of alloxan-induced diabetes at the tested concentrations.[4][5] This finding contrasts with its description as a potential antidiabetic agent.
Currently, there is a notable absence of published research detailing the effects of this compound on key signaling pathways central to metabolic syndrome, such as the AMPK and insulin signaling pathways. Similarly, data on its specific impact on lipid metabolism, adipogenesis, and inflammation related to metabolic disease is not available in the public domain. Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound.
Alternative Proposal: In-depth Guide on Gomisin N
In contrast to this compound, the scientific literature is rich with detailed research on a related compound, Gomisin N , and its significant therapeutic potential for metabolic syndrome. Numerous in vitro and in vivo studies have elucidated its mechanisms of action, providing a wealth of quantitative data.
We propose to develop the in-depth technical guide on Gomisin N , which would allow for a comprehensive fulfillment of all original requirements, including:
-
Structured Data Tables: Summarizing dose-response effects on glucose uptake, lipid accumulation, and key metabolic markers from cell and animal studies.[6][7]
-
Detailed Experimental Protocols: Outlining the methodologies used in key studies, such as the differentiation of 3T3-L1 adipocytes, high-fat diet-induced obesity models in mice, and various molecular biology assays.[6][8]
-
Signaling Pathway and Workflow Diagrams: Creating detailed Graphviz diagrams for the AMPK activation cascade, effects on adipogenesis and lipogenesis, and experimental workflows as described in the literature for Gomisin N.[9][10]
We believe a technical guide on Gomisin N would be of high value to the target audience of researchers, scientists, and drug development professionals. We await your approval to proceed with this revised topic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:60546-10-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N inhibits adipogenesis and prevents high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N inhibits adipogenesis and prevents high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of Gomisin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has highlighted the diverse pharmacological activities of this compound, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its biological evaluation, and visualizing its known mechanisms of action through signaling pathway diagrams.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Biological Activity | Assay System | Target/Endpoint | IC50 / Inhibition | Reference | | :--- | :--- | :--- | :--- | | Acetylcholinesterase Inhibition | Enzyme Assay | Acetylcholinesterase (AChE) | 7.84 µM |[1] | | Antioxidant Activity | ABTS Radical Scavenging Assay | ABTS Radicals | 24.5 µM |[1] | | Antioxidant Activity | DPPH Radical Scavenging Assay | DPPH Radicals | 203 µM |[1] | | UGT Inhibition | Recombinant Human UGT Isoforms | UGT1A1 | 89.9% inhibition at 100 µM |[1] | | UGT Inhibition | Recombinant Human UGT Isoforms | UGT1A3 | 83.1% inhibition at 100 µM; Ki = 16.9 µM (noncompetitive) |[1][2] | | Cytotoxicity | Human C8166 cells | Cell Viability (MTT Assay) | CC50 = 185.7 µM |[3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (n=12, mean ± SD)
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Intravenous (i.v.) | 5 mg/kg | 2005.7 ± 415.7 | 0.083 ± 0.00 | 1548.8 ± 217.4 | 1.8 ± 0.3 | - |[3][4] | | Intragastric (i.g.) | 50 mg/kg | 1109.8 ± 325.7 | 0.5 ± 0.2 | 1666.9 ± 372.4 | 2.1 ± 0.4 | 107.6 |[3][4] |
Key Pharmacological Activities and Mechanisms
Anti-Melanogenic Activity
This compound has demonstrated significant anti-melanogenic properties by inhibiting melanin synthesis in melanocytes.[5] This effect is primarily mediated through the downregulation of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Gomisin D and Its Effects on Reactive Oxygen Species: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin D, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] A substantial body of evidence points towards its potent modulation of intracellular reactive oxygen species (ROS) as a core mechanism underpinning these therapeutic properties. Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is a key pathogenic factor in numerous diseases. This technical guide provides an in-depth analysis of this compound's effects on ROS, detailing its mechanisms of action, summarizing key quantitative data, and presenting standardized experimental protocols for its study. The document is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent against oxidative stress-related pathologies.
Overview of this compound's Effect on Intracellular ROS
This compound has been consistently shown to suppress the accumulation of intracellular ROS induced by a variety of stressors. Studies have demonstrated its protective effects in different cell types, mitigating cellular damage by quenching excessive ROS. For instance, in keratinocytes, this compound significantly suppresses ROS production induced by both UVA and UVB irradiation, thereby reducing cellular damage and apoptosis.[1][2] Similarly, in myocardial injury models, this compound reverses the isoproterenol-induced accumulation of intracellular ROS, highlighting its cardioprotective potential.[3][4][5] This antioxidant activity is central to its therapeutic effects.
Table 1: Summary of this compound's Effects on Intracellular ROS Production
| Cell Type | Stressor | This compound Concentration | Observed Effect on ROS | Reference |
|---|---|---|---|---|
| HaCaT Keratinocytes | UVA (20 J/cm²) | 30 µM | Significant decrease in intracellular ROS levels. | [2] |
| HaCaT Keratinocytes | UVB (50 mJ/cm²) | 30 µM | Significant decrease in intracellular ROS levels. | [2] |
| H9C2 Myocardial Cells | Isoproterenol (ISO) | Not specified | Reversed the accumulation of intracellular ROS. | [3][5] |
| Myocardial Tissue (Mice) | Isoproterenol (ISO) | Not specified | Inhibited oxidative stress. |[3][5] |
Core Mechanisms of ROS Modulation by this compound
This compound employs a multi-pronged approach to regulate cellular redox homeostasis. Its effects are not limited to direct radical scavenging but also involve the modulation of key enzymatic pathways that control ROS production and detoxification.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. While direct studies on this compound are emerging, related lignans from Schisandra have been shown to exert their antioxidant effects via this pathway.[6][7] Gomisin J enhances Nrf2 nuclear translocation, and Gomisin A promotes the expression of Nrf2-downstream genes like heme oxygenase-1 (HO-1).[7][8] This suggests a strong likelihood that this compound shares this crucial mechanism.
Enhancement of Antioxidant Enzyme Activity
A key consequence of Nrf2 activation is the upregulation of endogenous antioxidant enzymes. These enzymes constitute the primary defense mechanism against ROS. Related lignans have demonstrated the ability to boost the activity and expression of several critical enzymes. Gomisin A increases the expression of Cu/Zn-SOD, Mn-SOD, and HO-1, while Gomisin J enhances the activities of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[7][8][9]
Table 2: Effects of Gomisin Analogs on Antioxidant Enzyme Activity
| Compound | Model System | Enzyme(s) Affected | Result | Reference |
|---|---|---|---|---|
| Gomisin A | Human Diploid Fibroblasts | Cu/Zn-SOD, Mn-SOD, HO-1 | Recovered expression levels reduced by stress. | [8] |
| Gomisin A | CCl₄-induced rat liver | Superoxide Dismutase (SOD) | Increased SOD activity. | [9] |
| Gomisin J | Rat Cerebral Ischemia | SOD, GPx | Enhanced enzyme activities. |[7] |
Inhibition of ROS-Generating Enzymes
In addition to bolstering antioxidant defenses, Gomisins can also directly inhibit enzymes responsible for producing ROS. The NADPH oxidase (NOX) complex is a major source of superoxide in various cell types, particularly during inflammation. Gomisin C, a structurally similar lignan, has been shown to inhibit the activity of PMA-activated NADPH oxidase in neutrophils in a concentration-dependent manner.[10] This inhibitory action on pro-oxidant enzymes represents another layer of redox control.
Direct Radical Scavenging and Inhibition of Lipid Peroxidation
This compound also possesses direct free-radical scavenging capabilities. In chemical assays, it has demonstrated significant activity in scavenging the DPPH• radical.[11][12] This direct antioxidant action contributes to its overall protective effect. A downstream consequence of unchecked ROS activity is lipid peroxidation, the oxidative degradation of lipids, which compromises cell membrane integrity. By reducing the overall ROS burden, Gomisin and its analogs effectively inhibit lipid peroxidation, as measured by reduced levels of malondialdehyde (MDA).[9][13][14]
Experimental Protocols
The following section details standardized protocols for assessing the effects of this compound on ROS and related biomarkers.
Measurement of Intracellular ROS using DCFH-DA
This is the most common method for quantifying intracellular ROS.[15] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17]
Methodology:
-
Cell Culture: Seed cells (e.g., HaCaT, H9C2) in a suitable format (e.g., 96-well black plate with a clear bottom) and culture under standard conditions until they reach 70-80% confluency.[17]
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include vehicle-only controls.
-
ROS Induction: Remove the treatment media, wash cells gently with phosphate-buffered saline (PBS), and add a known ROS inducer (e.g., H₂O₂ (25-50 µM), or irradiate with UVA/UVB).[15] Include a non-induced control group.
-
Probe Loading: Following induction, remove the stressor-containing medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium or PBS) to each well.[17][18]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[15][16]
-
Measurement: Remove the DCFH-DA solution, wash the cells gently with PBS, and add 100 µL of PBS to each well.[16] Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~525-535 nm.[17][18]
-
Analysis: Subtract the background fluorescence from non-treated cells and express the results as a percentage of the ROS-induced control group.
Assessment of Lipid Peroxidation (TBARS Assay)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that forms a 1:2 adduct with thiobarbituric acid (TBA), producing a red-colored complex.[19]
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant for normalization.
-
Reaction Mixture: In a microcentrifuge tube, mix a volume of the sample (e.g., 100 µL) with an acidic TBA reagent (e.g., 200 µL of 0.375% TBA in 15% trichloroacetic acid).[20]
-
Incubation: Heat the mixture at 95-100°C for 15-20 minutes.
-
Cooling & Centrifugation: Cool the tubes on ice for 5 minutes to stop the reaction, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.[20]
-
Measurement: Transfer the clear supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the protein content of the sample.[19]
Quantification of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes can be measured using spectrophotometric assays based on their specific catalytic reactions.[21]
Methodology (General Principles):
-
Superoxide Dismutase (SOD): SOD activity is measured by its ability to inhibit the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium, NBT) by superoxide radicals, which are generated by a system like xanthine/xanthine oxidase. The rate of color formation is inversely proportional to the SOD activity in the sample. Activity is typically expressed as U/mg protein.[21][22]
-
Catalase (CAT): CAT activity is determined by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂). The decrease in H₂O₂ concentration is measured directly by the decrease in absorbance at 240 nm. Activity is expressed as µmol of H₂O₂ consumed per minute per mg of protein.[21][23]
-
Glutathione Peroxidase (GPx): GPx activity is measured in a coupled reaction. GPx reduces an organic peroxide substrate while oxidizing glutathione (GSH) to its disulfide form (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH using NADPH as a cofactor. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity. Activity is expressed as nmol of NADPH oxidized per minute per mg of protein.[21][24]
Conclusion and Future Directions
This compound is a potent natural compound that effectively mitigates oxidative stress through a sophisticated, multi-faceted mechanism. It not only enhances the cell's endogenous antioxidant defenses via the likely activation of the Nrf2 pathway but also inhibits key sources of ROS generation and exhibits direct radical scavenging activity. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers exploring its therapeutic applications.
Future research should focus on unequivocally confirming the role of the Nrf2 pathway in the action of this compound and further elucidating its effects on specific NADPH oxidase isoforms. Moreover, translating these in vitro findings into well-designed in vivo models for diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and chronic liver injury, will be critical for its development as a clinical candidate.
References
- 1. Comparative study of the photo-protective and anti-melanogenic properties of this compound, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of lipid peroxidation and the active oxygen radical scavenging effect of anthocyanin pigments isolated from Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Intracellular ROS measurements [bio-protocol.org]
- 19. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioactivity of Gomisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides a comprehensive literature review of the bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development efforts.
Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data on the various biological activities of this compound.
| Bioactivity | Target/Assay | Cell Line/System | Quantitative Data | Reference |
| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | - | IC50: 7.84 µM | [1] |
| Antioxidant | ABTS Radical Scavenging | - | IC50: 24.5 µM | [1] |
| Antioxidant | DPPH Radical Scavenging | - | IC50: 203 µM | [1] |
| Enzyme Inhibition | UDP-glucuronosyltransferase (UGT) 1A1 | - | 89.9% inhibition at 100 µM | [1] |
| Enzyme Inhibition | UDP-glucuronosyltransferase (UGT) 1A3 | - | 83.1% inhibition at 100 µM | [1] |
| Cytotoxicity | MTT Assay | Human C8166 cells | CC50: 185.7 μM | [2] |
Key Bioactivities and Mechanisms of Action
Photoprotective and Anti-Melanogenic Effects
This compound has demonstrated significant photoprotective and anti-melanogenic properties. In studies involving human keratinocytes and melanocytes, this compound was shown to protect against UVA- and UVB-induced damage and inhibit melanin synthesis.
Signaling Pathway: PKA/CREB/MITF in Melanogenesis
This compound exerts its anti-melanogenic effects by downregulating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/microphthalmia-associated transcription factor (MITF) signaling pathway.[1][3] This pathway is central to the transcriptional activation of key melanogenic enzymes.
Cardioprotective Effects
This compound has shown a significant protective effect against myocardial injury.[4][5] Its cardioprotective mechanism involves the inhibition of oxidative stress and calcium overload, as well as the regulation of mitochondrial energy metabolism, specifically the tricarboxylic acid (TCA) cycle.
Experimental Workflow: Cardioprotection Assessment
Anti-inflammatory Activity
While specific studies on this compound's anti-inflammatory mechanism are limited, related gomisins have been shown to inhibit inflammatory responses by blocking the NF-κB and MAPK signaling pathways.[6] This suggests a likely mechanism for this compound's anti-inflammatory potential.
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a key regulator of inflammation. Its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Detailed Experimental Protocols
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect the solution from light.
-
Prepare various concentrations of this compound in the same solvent.
-
In a 96-well microplate, add 100 µL of each this compound concentration to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well with 100 µL of solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
2. ABTS Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well microplate, add 10 µL of each this compound concentration to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
Cellular Assays
1. In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Principle: This assay evaluates the ability of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Procedure:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measure the production of NO in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
2. Hepatoprotective Activity in HepG2 Cells
-
Principle: This assay assesses the ability of this compound to protect liver cells (HepG2) from damage induced by a hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen.
-
Procedure:
-
Culture HepG2 cells in a suitable medium.
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Expose the cells to a hepatotoxin (e.g., CCl4) to induce cell damage.
-
After incubation, assess cell viability using the MTT assay.
-
Measure the release of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), into the culture medium as an indicator of cell damage.
-
Conclusion
This compound exhibits a wide array of promising bioactivities, including neuroprotective, antioxidant, photoprotective, anti-melanogenic, cardioprotective, and anti-inflammatory effects. The quantitative data and elucidated mechanisms of action presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound. Future research should focus on in-vivo efficacy studies and a more in-depth exploration of the molecular targets and signaling pathways associated with its diverse biological effects.
References
Gomisin D: A Technical Guide to its Photoprotective Properties for Skin Health Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a compound of interest in the field of dermatology and cosmetology due to its potential photoprotective effects against ultraviolet (UV) radiation-induced skin damage. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its efficacy in protecting skin cells from UVA and UVB exposure and its mechanisms of action. The information presented herein is intended to support further research and development of this compound as a potential agent for skin photoprotection.
Data Presentation
The photoprotective and anti-melanogenic effects of this compound have been quantified in in vitro studies. The following tables summarize the key findings from research on human keratinocytes (HaCaT cells) and melanocytes.
Photoprotective Effects of this compound on UVB-Irradiated Keratinocytes
| Parameter | Control | UVB (50 mJ/cm²) | UVB + this compound (30 µM) | % Change with this compound |
| Cell Viability (%) | 100 | ~60 | ~85 | ~42% increase |
| LDH Release (%) | ~5 | ~25 | ~15 | ~40% decrease |
| Intracellular ROS (%) | 100 | ~350 | ~150 | ~57% decrease |
| Apoptosis Rate (%) | ~5 | ~30 | ~15 | ~50% decrease |
Anti-Melanogenic Effects of this compound on α-MSH-Stimulated Melanocytes
| Parameter | Control | α-MSH (0.5 µM) | α-MSH + this compound (30 µM) | % Change with this compound |
| Melanin Content (%) | 100 | ~180 | ~120 | ~33% decrease |
| Tyrosinase Activity (%) | 100 | ~160 | ~110 | ~31% decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in the culture medium to the final concentration (30 µM). The final DMSO concentration was kept below 0.1%.
UVB Irradiation
-
UVB Source: A UVB lamp with a peak emission at 312 nm.
-
Irradiation Protocol: The culture medium was removed and replaced with phosphate-buffered saline (PBS). Cells were then exposed to a single dose of UVB radiation (50 mJ/cm²). Immediately after irradiation, the PBS was replaced with fresh culture medium containing this compound or vehicle control.
Cell Viability Assay (CCK-8 Assay)
-
HaCaT cells were seeded in 96-well plates.
-
After 24 hours, the cells were pre-treated with this compound (30 µM) for 1 hour.
-
The cells were then irradiated with UVB (50 mJ/cm²).
-
Following irradiation, the cells were incubated for 24 hours.
-
Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
HaCaT cells were cultured and treated as described for the cell viability assay.
-
After the 24-hour incubation period post-irradiation, the culture supernatant was collected.
-
The amount of LDH released into the supernatant was measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The absorbance was measured at 490 nm.
Intracellular Reactive Oxygen Species (ROS) Assay
-
HaCaT cells were seeded in 6-well plates.
-
Cells were pre-treated with this compound (30 µM) for 1 hour before UVB irradiation (50 mJ/cm²).
-
After 24 hours, the cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
The cells were then washed with PBS, and the fluorescence intensity was measured using a fluorescence microscope or a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
HaCaT cells were cultured and treated as previously described.
-
After 24 hours post-irradiation, the cells were harvested and washed with cold PBS.
-
The cells were then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells was determined by flow cytometry.
Melanin Content Assay
-
B16F10 melanoma cells were treated with α-melanocyte-stimulating hormone (α-MSH) (0.5 µM) in the presence or absence of this compound (30 µM) for 48 hours.
-
The cells were harvested, washed with PBS, and lysed with 1 N NaOH.
-
The melanin content was determined by measuring the absorbance at 405 nm and normalizing to the total protein content.
Tyrosinase Activity Assay
-
B16F10 cells were treated as described for the melanin content assay.
-
The cells were lysed, and the protein concentration was determined.
-
The cell lysate was incubated with L-DOPA, and the formation of dopachrome was measured by reading the absorbance at 475 nm.
Signaling Pathways and Mechanisms of Action
This compound exerts its photoprotective and anti-melanogenic effects through the modulation of specific cellular signaling pathways.
Anti-Melanogenic Signaling Pathway
This compound has been shown to inhibit melanogenesis in melanocytes by downregulating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Microphthalmia-associated transcription factor (MITF) signaling pathway.[1][2] This leads to a decrease in the expression of key melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2.[1][2]
Caption: this compound inhibits the PKA/CREB/MITF signaling pathway in melanocytes.
Hypothesized Photoprotective Signaling Pathway in Keratinocytes
While the precise signaling pathways for this compound's photoprotective effects in keratinocytes are not fully elucidated, research on related dibenzocyclooctadiene lignans suggests potential involvement of pathways that regulate oxidative stress and inflammation. It is hypothesized that this compound may mitigate UVB-induced damage by reducing the production of reactive oxygen species (ROS), which in turn would suppress the activation of pro-apoptotic pathways. Further research is needed to confirm the exact mechanisms.
Caption: Hypothesized mechanism of this compound's photoprotective action in keratinocytes.
Experimental Workflow
The general workflow for investigating the photoprotective effects of this compound on keratinocytes is outlined below.
Caption: General experimental workflow for assessing this compound's photoprotective effects.
Conclusion
This compound demonstrates significant potential as a photoprotective agent by mitigating UVB-induced damage in keratinocytes and inhibiting melanogenesis in melanocytes. Its ability to enhance cell viability, reduce cytotoxicity, decrease oxidative stress, and inhibit apoptosis underscores its protective capabilities. The elucidation of its inhibitory action on the PKA/CREB/MITF signaling pathway provides a clear mechanism for its anti-melanogenic effects. While the precise signaling pathways governing its photoprotective effects in keratinocytes require further investigation, the existing data strongly support its promise as a natural compound for skin health applications. This guide provides a foundational resource for scientists and researchers to advance the study and potential application of this compound in dermatology and drug development.
References
Anticancer Properties of Gomisin D and its Analogs: A Technical Guide for Researchers
Introduction
Gomisin D is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1][] While the broader family of Gomisin lignans has attracted significant scientific interest for their diverse pharmacological activities, including anticancer effects, specific research into the antineoplastic properties of this compound is still in its nascent stages.[3][4] This technical guide summarizes the currently available data on this compound and provides an in-depth overview of the anticancer mechanisms of its closely related analogs, offering a scientific framework for future research and drug development.
This document details the cytotoxic and antioxidant activities of this compound, alongside the well-documented anti-proliferative, pro-apoptotic, and anti-metastatic effects of other Gomisins such as G, L1, M2, and N. We provide quantitative data in structured tables, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in oncology and pharmacology.
Quantitative Data on this compound and Analogs
While direct anticancer studies on this compound are limited, its bioactivity has been quantified in terms of general cytotoxicity and antioxidant capacity. In contrast, several other Gomisin lignans have been extensively evaluated for their anticancer efficacy across a range of cancer cell lines.
Table 1.1: Bioactivity of this compound
| Compound | Assay Type | Cell Line / Radical | IC50 / CC50 Value (µM) | Reference |
| This compound | Cytotoxicity (MTT) | C8166 (Human T-cell) | 185.7 (CC50) | [5] |
| This compound | ABTS Radical Scavenging | - | 24.5 (IC50) | [6] |
| This compound | DPPH Radical Scavenging | - | 203 (IC50) | [6] |
| This compound | Acetylcholinesterase (AChE) | - | 7.84 (IC50) | [6] |
Table 1.2: Anticancer Activity (IC50) of Gomisin Analogs
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration | Reference |
| Gomisin G | Breast (TNBC) | MDA-MB-231 | ~10 (significant inhibition) | 3-5 days | [3] |
| Gomisin G | Breast (TNBC) | MDA-MB-468 | ~10 (significant inhibition) | 3-5 days | [3] |
| Gomisin L1 | Ovarian | A2780 | 21.92 ± 0.73 | 48 h | [7] |
| Gomisin L1 | Ovarian | SKOV3 | 55.05 ± 4.55 | 48 h | [7] |
| Gomisin L1 | Leukemia | HL-60 | 82.02 | Not specified | [7][8] |
| Gomisin L1 | Cervical | HeLa | 166.19 | Not specified | [7][8] |
| Gomisin M2 | Breast (TNBC) | MDA-MB-231 | 60 | 48 h | [9] |
| Gomisin M2 | Breast (TNBC) | HCC1806 | 57 | 48 h | [9] |
| Gomisin M2 | Breast (non-cancer) | MCF10A | 85 | 48 h | [9] |
Table 1.3: Mechanistic Quantitative Data for Gomisin Analogs
| Compound | Mechanism | Effect | Cancer Cell Line | Treatment Conditions | Reference |
| Gomisin N | Apoptosis | Increased apoptotic cells from 14.7% (TRAIL alone) to 66.1% | HeLa | 100 µM Gomisin N + 100 ng/ml TRAIL | [10] |
| Gomisin G | Cell Cycle Arrest | Increased G1 phase cell population | MDA-MB-231 | 10 µM for 72 h | [3] |
| Gomisin M2 | Apoptosis | Dose-dependent increase in apoptotic cells | MDA-MB-231, HCC1806 | 10-80 µM for 48 h | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Gomisin lignans. These protocols can be adapted for the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Gomisin compound (e.g., 0-100 µM) dissolved in DMSO. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7][9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and treat with the desired concentrations of the Gomisin compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Culture and treat cells with Gomisin as described for the apoptosis assay.
-
Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase is determined by analyzing the DNA histogram with appropriate software.[3]
Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the fluorescent probe CM-H2DCFDA.
-
Cell Treatment: Plate cells in 6-well plates and treat with the Gomisin compound for the desired duration.
-
Probe Loading: After treatment, incubate the cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.[10]
-
Cell Harvesting and Analysis: Wash the cells with PBS, harvest them, and analyze the fluorescence intensity immediately by flow cytometry, typically using the FITC channel. An increase in fluorescence indicates higher intracellular ROS levels.[10]
Signaling Pathways and Mechanisms of Action
Studies on Gomisin analogs have elucidated several key signaling pathways involved in their anticancer effects. These pathways represent promising areas of investigation for this compound.
ROS-Mediated Apoptosis (Gomisin N)
Gomisin N has been shown to sensitize HeLa cells to TRAIL-induced apoptosis by generating Reactive Oxygen Species (ROS).[10] This leads to the transcriptional up-regulation of death receptors DR4 and DR5, amplifying the extrinsic apoptosis pathway.[10][11]
AKT/Cyclin D1-Mediated Cell Cycle Arrest (Gomisin G)
In triple-negative breast cancer (TNBC) cells, Gomisin G inhibits cell proliferation by inducing G1 phase cell cycle arrest.[3][12] This is achieved by inhibiting the phosphorylation of AKT, which leads to the proteasome-dependent degradation of Cyclin D1.[3] Reduced Cyclin D1 levels prevent the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S checkpoint.[12]
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and mechanistic study of a Gomisin compound for its anticancer properties.
Conclusion and Future Directions
The existing body of research strongly supports the anticancer potential of the Gomisin family of lignans. While this compound itself remains underexplored in oncology, its known antioxidant properties and the established mechanisms of its analogs provide a compelling rationale for its investigation as an antineoplastic agent.[6] The data on Gomisins G, L1, M2, and N reveal potent activities against various cancers, primarily through the induction of apoptosis and cell cycle arrest.[3][7][9][10]
Future research should focus on systematically evaluating the cytotoxicity of this compound against a panel of cancer cell lines. Mechanistic studies, guided by the protocols and pathways detailed in this guide, should be undertaken to determine if this compound acts through similar pathways as its analogs, such as the modulation of ROS, inhibition of pro-survival signals like AKT, or induction of cell cycle regulators. Such investigations will be crucial in unlocking the potential of this compound as a novel therapeutic agent in cancer treatment.
References
- 1. This compound | C28H34O10 | CID 5317799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Biochemicals - CAT N°: 30697 [bertin-bioreagent.com]
- 7. mdpi.com [mdpi.com]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin D and Its Impact on Mitochondrial Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic effects, including cardioprotective properties.[1][2] Emerging evidence suggests that a key mechanism underlying these benefits lies in its ability to modulate mitochondrial energy metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's effects on mitochondria, focusing on its role in regulating the tricarboxylic acid (TCA) cycle, mitigating oxidative stress, and preserving mitochondrial function. This document synthesizes available data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in this area.
Data Presentation
Quantitative data specifically detailing the effects of this compound on key mitochondrial energy metabolism parameters are not extensively available in publicly accessible literature. The most direct evidence comes from a study on isoproterenol-induced myocardial injury, which indicates that this compound improves mitochondrial energy metabolism primarily by regulating the TCA cycle.[1][2] However, specific quantitative metrics on oxygen consumption rate (OCR), ATP production, or individual electron transport chain (ETC) complex activities for this compound are not yet fully published.
To provide a framework for the type of data relevant to this field, the following table summarizes findings for the related compound Gomisin G , which has been studied for its effects on mitochondrial biogenesis and function in muscle atrophy. It is crucial to note that these data pertain to Gomisin G and should be considered illustrative until specific data for this compound becomes available.
Table 1: Effects of Gomisin G on Mitochondrial Parameters in C2C12 Myotubes
| Parameter | Model System | Treatment | Observed Effect | Reference |
| ATP Levels | H2O2-treated C2C12 myotubes | Gomisin G | Increased | [3] |
| COX Activity | H2O2-treated C2C12 myotubes | Gomisin G | Increased | [3] |
| Mitochondrial DNA Content | Gastrocnemius muscle of mice | Gomisin G | Increased | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on mitochondrial energy metabolism.
Measurement of Cellular ATP Levels
Objective: To quantify the intracellular adenosine triphosphate (ATP) concentration as a measure of cellular energy status.
Methodology:
-
Principle: The assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Procedure:
-
Plate H9c2 cardiomyocytes or other relevant cell lines in a 96-well plate and treat with varying concentrations of this compound, alongside appropriate vehicle and positive controls (e.g., a known mitochondrial toxin).
-
Following the incubation period, lyse the cells to release ATP.
-
Add a luciferase-based ATP detection reagent to the cell lysates.
-
Measure the luminescence using a plate reader.
-
Generate a standard curve using known concentrations of ATP to calculate the ATP concentration in the experimental samples.[4]
-
Normalize the ATP levels to the total protein content of each well.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.
Methodology:
-
Principle: The lipophilic cationic fluorescent dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is commonly used. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a relative measure of mitochondrial polarization.[5][6][7][8][9]
-
Procedure:
-
Culture cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat the cells with this compound at various concentrations. Include a vehicle control and a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Load the cells with the JC-1 dye according to the manufacturer's protocol.
-
Incubate to allow the dye to accumulate in the mitochondria.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using either a fluorescence microscope, a plate reader, or a flow cytometer.
-
Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio indicates mitochondrial depolarization.[5][6][7][8][9]
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the rate of cellular respiration and mitochondrial function in real-time.
Methodology:
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in a multi-well plate format. By sequentially injecting pharmacological agents that target different components of the electron transport chain, a profile of mitochondrial respiration can be generated.[10][11][12]
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound for the desired duration.
-
Prior to the assay, replace the culture medium with a specialized Seahorse XF assay medium.
-
Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]
-
-
The Seahorse XF Analyzer will record OCR at baseline and after each injection.
-
From the resulting OCR profile, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be calculated.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of reactive oxygen species within cells, an indicator of oxidative stress.
Methodology:
-
Principle: The fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells and treat with this compound, including appropriate controls.
-
Load the cells with DCFH-DA.
-
Incubate to allow for de-esterification and interaction with ROS.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[13]
-
Tricarboxylic Acid (TCA) Cycle Enzyme Activity Assays
Objective: To determine the specific activity of individual enzymes within the TCA cycle.
Methodology:
-
Principle: The activity of each TCA cycle enzyme is measured spectrophotometrically by monitoring the rate of production or consumption of specific substrates or coenzymes (e.g., NADH, FADH2).[14][15][16][17]
-
Procedure (Example for Malate Dehydrogenase):
-
Isolate mitochondria from cells or tissues treated with this compound.
-
Prepare a reaction mixture containing a suitable buffer, oxaloacetate, and NADH.
-
Initiate the reaction by adding the mitochondrial lysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Similar principles are applied to assay other TCA cycle enzymes, using their specific substrates and monitoring the appropriate coenzyme changes.[14]
-
Signaling Pathways and Mechanisms of Action
This compound is reported to improve mitochondrial energy metabolism disorders by regulating the TCA cycle.[1][2] It also reverses the accumulation of intracellular ROS and Ca2+.[1][2] While the precise molecular targets of this compound are still under investigation, the following diagrams illustrate the potential pathways based on its observed effects and the known mechanisms of related lignans.
Figure 1. Protective mechanism of this compound against isoproterenol-induced mitochondrial dysfunction.
Figure 2. General experimental workflow for assessing this compound's effects on mitochondria.
Conclusion
This compound demonstrates therapeutic potential by positively influencing mitochondrial energy metabolism, particularly through the regulation of the TCA cycle and the attenuation of oxidative stress. While the complete quantitative picture of its effects is still emerging, the methodologies outlined in this guide provide a robust framework for researchers to further elucidate the precise mechanisms of action of this compound. Future studies employing these techniques are warranted to fully characterize its dose-dependent effects on mitochondrial respiration, ATP synthesis, and individual ETC and TCA cycle enzyme activities. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent for conditions associated with mitochondrial dysfunction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect and mechanism of this compound on the isoproterenol induced myocardial injury in H9C2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
- 5. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abpbio.com [abpbio.com]
- 8. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 9. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 10. agilent.com [agilent.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variant tricarboxylic acid cycle in Mycobacterium tuberculosis: Identification of α-ketoglutarate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of tricarboxylic acid cycle enzyme activities in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tricarboxylic acid cycle enzyme activities in a mouse model of methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Tricarboxylic Acid Cycle Enzyme Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Gomisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2][3][4] As a potential therapeutic agent for conditions like diabetes and Alzheimer's disease, accurate and reliable quantification of this compound in raw materials and final products is crucial for quality control and research.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various compounds, including lignans from medicinal plants.[5] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
This section details the methodology for the quantification of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.
-
-
Sample Preparation (from Schisandra chinensis fruits):
-
Grind the dried fruits of Schisandra chinensis into a fine powder.
-
Accurately weigh a portion of the powdered sample (e.g., 1.0 g).
-
Transfer the powder to a flask and add a suitable volume of methanol (e.g., 50 mL).
-
Perform extraction using ultrasonication for a specified period (e.g., 30 minutes).
-
After extraction, filter the solution through a 0.45 µm membrane filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC instrumentation and operating conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][6] |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | A time-programmed gradient is often used for optimal separation of multiple lignans. A typical gradient might start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL[7] |
| Column Temperature | 30°C[1] |
| Detection | UV detector at 217 nm[1] or 220 nm[7] |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Calibration Curve for this compound
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Concentration 1 | Peak Area 1 |
| Concentration 2 | Peak Area 2 |
| Concentration 3 | Peak Area 3 |
| Concentration 4 | Peak Area 4 |
| Concentration 5 | Peak Area 5 |
The correlation coefficient (r²) should ideally be ≥ 0.999.
Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical results.[8][9] The following table summarizes key validation parameters for the HPLC analysis of this compound.
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9995[1][6] |
| Precision (RSD%) | ≤ 2% | < 1.89%[6] |
| Accuracy (Recovery %) | 98 - 102% | 97.74 - 102.71%[6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Analyte and matrix dependent |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound HPLC analysis protocol.
Caption: Workflow for this compound analysis by HPLC.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS#:60546-10-3 | Chemsrc [chemsrc.com]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. jfda-online.com [jfda-online.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
Application Note: UPLC-MS/MS Method for the Quantification of Gomisin D in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin D is a lignan compound isolated from Fructus Schisandra and is investigated for its potential as an antidiabetic and anti-Alzheimer's agent.[1][2] To facilitate pharmacokinetic and bioavailability studies, a robust and sensitive UPLC-MS/MS method for the quantification of this compound in plasma is essential. This document outlines a validated method for the rapid determination of this compound in rat plasma, adaptable for other biological matrices.
Principle
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of this compound. Plasma samples are prepared using a straightforward protein precipitation technique. The analyte is separated from endogenous plasma components on a C18 reversed-phase column using a gradient elution. Detection is achieved using a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Nomilin is used as the internal standard (IS) to ensure accuracy and precision.
Experimental
-
This compound reference standard
-
Nomilin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Rat plasma (or other relevant biological matrix)
-
Waters ACQUITY UPLC System[3]
-
Waters Xevo TQ-S tandem quadrupole mass spectrometer (or equivalent)[4]
-
Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[3]
The chromatographic separation is performed under the following conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | 0 min, 40% B; 0-2 min, 40-100% B; 2-2.5 min, 100% B; 2.5-2.6 min, 100-40% B; 2.6-3.5 min, 40% B[3] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 4 µL[4] |
The mass spectrometer is operated in positive ESI mode with the following parameters:
| Parameter | This compound | Nomilin (IS) |
| Ionization Mode | ESI Positive[2] | ESI Positive[2] |
| MRM Transition | m/z 531.2 → 383.1[1][2] | m/z 515.3 → 161.0[1][2] |
| Capillary Voltage | 1.7 kV | 1.7 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 500 °C | 500 °C |
| Cone Gas Flow | 150 L/h | 150 L/h |
| Desolvation Gas Flow | 1000 L/h | 1000 L/h |
Protocols
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Nomilin (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to create calibration standards with a concentration range of 1 to 4000 ng/mL.[1][2] Quality control (QC) samples are prepared independently at low, medium, and high concentrations.
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 0.5 µg/mL Nomilin).[5]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[1][2][5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 14,900 x g for 10 minutes.[5]
-
Transfer the supernatant to an autosampler vial and inject 4 µL into the UPLC-MS/MS system.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Data
The described UPLC-MS/MS method was validated for linearity, precision, accuracy, and recovery.
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL[1][2] |
| Correlation Coefficient (R²) | 0.993[1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (RSD%) | 1.9% - 12.9%[1][2] |
| Inter-day Precision (RSD%) | 1.9% - 12.9%[1][2] |
| Extraction Recovery | 79.2% - 86.3%[1][2] |
| Accuracy | 93.0% - 104.1%[5] |
Application
This validated method was successfully applied to a pharmacokinetic and bioavailability study of this compound in rats following intravenous (5 mg/kg) and intragastric (50 mg/kg) administration.[1][2]
Caption: Logical flow of the pharmacokinetic study application.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in pharmacokinetic and other drug development studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin D: Solubility Profile and Protocols for Laboratory Use
Introduction
Gomisin D is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has attracted significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. For researchers and drug development professionals, understanding the solubility of this compound in common laboratory solvents is a critical first step in designing in vitro and in vivo experiments. This document provides a comprehensive overview of the known solubility of this compound, detailed protocols for its dissolution, and a standardized method for determining its solubility in various solvents.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics can provide insights into its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₁₀ | [1] |
| Molecular Weight | 530.57 g/mol | [1] |
| Melting Point | 194°C | [1] |
| LogP | 3.95 | |
| Appearance | White to off-white crystalline powder | [1] |
The relatively high LogP value indicates that this compound is a lipophilic compound, suggesting poor solubility in aqueous solutions and better solubility in organic solvents.
Solubility of this compound in Common Laboratory Solvents
While precise quantitative solubility data for this compound in a wide range of solvents is not extensively published, a summary of available qualitative and semi-quantitative information is presented below. Lignans, as a class of compounds, generally exhibit poor water solubility.[2]
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A stock solution of 10 mM (~5.3 mg/mL) is readily achievable.[3] For in vivo studies, a stock solution of at least 25 mg/mL can be prepared.[4] |
| Ethanol | Polar Protic | Soluble | Lignans generally have good solubility in alcohols.[5] Specific quantitative data for this compound is not readily available. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, this compound is soluble in methanol.[1][6] |
| Ethyl Acetate | Polar Aprotic | Soluble | This compound is reported to be soluble in ethyl acetate.[1][6] |
| Dichloromethane | Nonpolar | Soluble | This compound is soluble in dichloromethane.[1][6] |
| Chloroform | Nonpolar | Soluble | This compound is soluble in chloroform.[1][6] |
| Acetone | Polar Aprotic | Soluble | This compound is soluble in acetone.[1][6] |
| Water | Polar Protic | Poorly Soluble | As a lipophilic compound, this compound is expected to have very low solubility in water. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
For most cell-based assays, a concentrated stock solution of this compound is prepared in DMSO and subsequently diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v), with ≤0.1% being ideal.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 188.5 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Determining the Thermodynamic Solubility of this compound (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8]
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, water, phosphate-buffered saline)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Simplified signaling pathways modulated by Schisandra lignans.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
- 8. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gomisin D Administration in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a lignan isolated from Schisandra chinensis, has garnered interest as a potential therapeutic agent for neurodegenerative diseases, including Alzheimer's disease. While direct and extensive research on this compound in Alzheimer's models is emerging, studies on related compounds, such as Gomisin N, provide a strong rationale for its investigation. Gomisin N has been shown to rescue cognitive impairment in animal models of Alzheimer's by targeting GSK3β and activating the Nrf2 signaling pathway, which is crucial in combating oxidative stress, a key pathological event in Alzheimer's disease.[1] This document provides a detailed, albeit proposed, framework for the preclinical evaluation of this compound in established animal models of Alzheimer's disease, drawing upon existing methodologies for related compounds and general protocols in the field.
Quantitative Data Summary: Proposed Experimental Design
The following table outlines a proposed experimental design for assessing the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD mouse model. This model is known for its aggressive amyloid deposition pathology.[2]
| Parameter | Details | Rationale |
| Animal Model | 5XFAD Transgenic Mice | Expresses five human familial Alzheimer's disease mutations, leading to early and robust amyloid-beta (Aβ) plaque formation and cognitive deficits.[2] |
| Age of Animals | 3-4 months at the start of treatment | Treatment initiation before significant plaque deposition allows for the assessment of prophylactic effects. |
| Treatment Groups | 1. Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]2. This compound (Low Dose, e.g., 10 mg/kg)3. This compound (High Dose, e.g., 25 mg/kg)4. Positive Control (e.g., Donepezil, 5 mg/kg) | To determine dose-dependent effects of this compound and compare its efficacy against a standard-of-care drug. |
| Route of Administration | Oral gavage or Intraperitoneal injection | Common and effective routes for systemic drug delivery in rodent models.[3][4] |
| Treatment Duration | 8 weeks | Sufficient duration to observe significant changes in pathology and cognitive function in the 5XFAD model.[1] |
| Behavioral Assessments | Morris Water Maze (MWM), Y-Maze, Novel Object Recognition (NOR) | To evaluate spatial learning and memory, short-term spatial memory, and recognition memory, respectively. |
| Biochemical Analyses | - ELISA for Aβ40 and Aβ42 levels in brain homogenates- Western blot for p-tau, total tau, and Nrf2 pathway proteins (Nrf2, HO-1, NQO1)[1]- Measurement of oxidative stress markers (e.g., MDA, SOD) | To quantify amyloid pathology, tau hyperphosphorylation, activation of the target signaling pathway, and levels of oxidative stress. |
| Histological Analyses | - Thioflavin S or Congo Red staining for Aβ plaques- Immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes) | To visualize amyloid plaque burden and assess neuroinflammation. |
Experimental Protocols
Preparation and Administration of this compound
This protocol is adapted from a general method for preparing lignan compounds for in vivo experiments.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 25 mg/mL.
-
To prepare the working solution for injection, add the required volume of the DMSO stock solution to PEG300. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Administer the freshly prepared solution to the animals via oral gavage or intraperitoneal injection at the desired dosage. The vehicle control group should receive the same formulation without this compound.
Morris Water Maze (MWM) for Spatial Learning and Memory
Materials:
-
Circular water tank (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the tank.
-
Video tracking system.
Procedure:
-
Acquisition Phase (5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to stay on it for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
The platform is removed from the tank.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
Materials:
-
Mouse brain tissue (cortex and hippocampus).
-
Tissue homogenization buffer.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Homogenize the dissected brain tissue in the appropriate buffer provided with the ELISA kit.
-
Centrifuge the homogenates at high speed to pellet insoluble material.
-
Collect the supernatant containing the soluble Aβ fraction.
-
Follow the manufacturer's instructions for the ELISA kit to measure the concentrations of Aβ40 and Aβ42 in the samples.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Thioflavin S Staining for Amyloid Plaques
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Thioflavin S solution (1% in 80% ethanol).
-
Ethanol solutions (100%, 95%, 80%, 70%).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.
-
Incubate the sections in 1% Thioflavin S solution for 5-10 minutes.
-
Differentiate the sections by washing them twice in 80% ethanol for 5 minutes each, followed by a wash in 95% ethanol for 5 minutes.
-
Rinse the sections with distilled water.
-
Mount the sections with an aqueous mounting medium.
-
Visualize the amyloid plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~480 nm).
Visualizations
Signaling Pathway
References
- 1. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Models in Alzheimer’s Research: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Food Science of Animal Resources [kosfaj.org]
Application Notes and Protocols for the Extraction of Gomisin D from Schisandra Berries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis (Schisandra berries). This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-diabetic, anti-Alzheimer's, and antioxidant activities.[1] As a key quality marker for some traditional medicines, the efficient extraction and quantification of this compound are crucial for research and development.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Schisandra berries, along with an overview of its potential biological signaling pathways.
Extraction and Purification Protocols
Several methods have been developed for the extraction of lignans from Schisandra chinensis. The choice of method often depends on the desired yield, purity, and available laboratory equipment. Below are detailed protocols for recommended extraction techniques.
Method 1: Smashing Tissue Extraction (STE)
This method has been shown to have high extraction efficiency for lignans from Schisandra chinensis in a shorter time compared to traditional methods like heat reflux or Soxhlet extraction.[2][3]
Protocol:
-
Sample Preparation: Dry the Schisandra berries and grind them into a fine powder (approximately 120 mesh).[2][3]
-
Solvent Preparation: Prepare a 75% aqueous ethanol solution.[2][3]
-
Extraction:
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue. The resulting filtrate is the crude this compound extract.
Method 2: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a widely used method that utilizes acoustic cavitation to enhance the extraction process.
Protocol:
-
Sample Preparation: Accurately weigh 0.5 g of powdered Schisandra berries.
-
Extraction:
-
Re-extraction: Re-extract the residue with an additional 20 mL of methanol for 20 minutes under ultrasonication and filter again.[4]
-
Pooling: Combine the filtrates and adjust the total volume to 50 mL with methanol.[4]
Method 3: Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO₂ as a solvent, often with a co-solvent like ethanol. It is effective for extracting lignans from the seeds of Schisandra chinensis.[5]
Protocol:
-
Sample Preparation: Use dried and powdered Schisandra berry seeds.
-
SFE Parameters:
-
Collection: The extracted oil containing lignans is collected. Further purification is required to isolate this compound.
Purification of this compound
The crude extracts obtained from the methods above contain a mixture of lignans and other phytochemicals. Purification is necessary to isolate this compound.
Protocol: Column Chromatography
-
Initial Fractionation: The crude extract (e.g., from an 80% ethanol extraction) can be dissolved in water and partitioned successively with hexane, ethyl acetate, and n-butanol.[6] The lignan fraction is typically enriched in the hexane-soluble layer.[6]
-
Silica Gel Column Chromatography:
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing this compound can be further purified using Sephadex LH-20 column chromatography with a suitable solvent system such as dichloromethane-methanol (1:1 v/v).[6]
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the preferred methods for the accurate quantification of this compound.
Protocol: UPLC-MS/MS
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A BEH C18 column is suitable for separation.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for this compound is m/z 531.2 → 383.1.
-
Standard Curve: A calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range (e.g., 1 to 4000 ng/mL).
Data Presentation
Table 1: Comparison of Lignan Extraction Methods from Schisandra chinensis
| Extraction Method | Solvent | Key Parameters | Total Lignan Yield (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | 75% Aqueous Ethanol | 180 V, 1 min, 1:19 solid-liquid ratio | 13.89 ± 0.014 | [2][3] |
| Heat Reflux Extraction | Methanol | - | Lower than STE | [3] |
| Soxhlet Extraction | Methanol | - | Lower than STE | [3] |
| Ultrasonic-Assisted Extraction | Methanol | - | Lower than STE | [3] |
| Microwave-Assisted Extraction | Methanol | - | Lower than STE | [3] |
| Matrix Solid-Phase Dispersion (MSPD) | 85% Methanol | Diol dispersant | High extraction efficiency | [7] |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
This compound and other lignans from Schisandra chinensis have been shown to modulate various signaling pathways, contributing to their biological activities. For instance, this compound has been noted for its ability to scavenge ABTS(+) radicals.[1] Related lignans have demonstrated effects on pathways involved in inflammation, apoptosis, and cellular stress responses. For example, Gomisin A has been shown to induce G1 cell cycle arrest through the JAK-STAT pathway[8], and Gomisin L1 can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production.[6]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow from the raw plant material to the final quantification of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gomisin D in In Vivo Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a lignan isolated from Schisandra chinensis, has garnered interest for its potential neuroprotective properties. While direct in vivo studies on this compound for neuroprotection are limited, research on related gomisins, such as Gomisin J and Gomisin N, provides a strong foundation for investigating its efficacy. This document outlines established protocols for related compounds and proposes a detailed experimental plan for evaluating the neuroprotective effects of this compound in relevant animal models of neurological disorders. The primary mechanisms of action for related gomisins appear to involve the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Quantitative Data Summary
The following table summarizes the dosages of related gomisins used in in vivo neuroprotective studies. This data can serve as a reference for dose-range finding studies for this compound.
| Compound | Animal Model | Disease Model | Dosing Regimen | Route of Administration | Observed Neuroprotective Effects | Reference |
| Gomisin J | Rat | Cerebral Ischemia/Reperfusion (MCAO/R) | 20, 40, 80 mg/kg/day | Intragastric | Reduced neurological scores, cerebral infarction, and water content. Rescued neuron survival in the hippocampus. Exhibited anti-apoptotic, anti-inflammatory, and antioxidant effects. | [1][2] |
| Gomisin N | Rat and Mouse | Alzheimer's Disease (STZ-induced and transgenic) | Not specified in abstract | Oral | Improved learning and memory, reduced Aβ plaque area, and increased neuron number and function. | [3] |
| Proposed: this compound | Rat or Mouse | Alzheimer's Disease or Cerebral Ischemia | 10, 20, 40 mg/kg/day (starting doses) | Oral (gavage) or Intraperitoneal | To be determined. | - |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to in vivo neuroprotective studies of this compound, based on protocols used for related compounds.
Protocol 1: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This model is used to simulate ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Administer this compound or vehicle (e.g., by oral gavage) at the beginning of reperfusion and daily thereafter for the duration of the study.
-
Assess neurological deficits at 24 hours and at subsequent time points using a standardized scoring system.
-
At the end of the experiment, sacrifice the animals and perfuse the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
Protocol 2: Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Rats
This model mimics the insulin resistance and neuroinflammation observed in Alzheimer's disease.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Anesthetic
-
Stereotaxic apparatus
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Inject STZ (3 mg/kg, dissolved in citrate buffer) intracerebroventricularly (ICV) into both lateral ventricles.[4][5]
-
Allow the animals to recover for 14-21 days.
-
Begin daily administration of this compound or vehicle.
-
After a set treatment period (e.g., 28 days), perform behavioral tests to assess cognitive function.
-
At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analysis (e.g., Aβ plaque load, tau phosphorylation, inflammatory markers).
Protocol 3: Morris Water Maze for Cognitive Assessment
This is a widely used test to evaluate spatial learning and memory.
Materials:
-
Circular water tank (150-200 cm in diameter)
-
Escape platform
-
Water made opaque with non-toxic paint
-
Video tracking system
Procedure:
-
Acquisition Phase (5-7 days):
-
Place the escape platform in a fixed quadrant of the tank, submerged just below the water surface.
-
For each trial, release the rat from one of four starting positions.
-
Allow the rat to swim freely for 60-90 seconds to find the platform.
-
If the rat fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition trial):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: General experimental workflow for in vivo neuroprotective studies.
References
- 1. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Gomisin D Treated Cells
References
- 1. Gomisin G Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans, gomisins J and N inhibit the Wnt/β-catenin signaling pathway in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for Studying Anti-inflammatory Pathways Using Gomisin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a promising small molecule for investigating anti-inflammatory pathways. Lignans from Schisandra chinensis, including this compound and its analogs, have demonstrated various pharmacological activities, such as anti-cancer, hepatoprotective, and anti-inflammatory effects. These compounds are valuable tools for researchers studying the molecular mechanisms of inflammation and for professionals in drug development exploring new therapeutic agents.
The primary anti-inflammatory mechanism of this compound and related lignans involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting these pathways, Gomisins can effectively reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
These application notes provide a comprehensive guide for utilizing this compound to study anti-inflammatory processes. Included are summaries of quantitative data for related Gomisin compounds to aid in experimental design, detailed protocols for key in vitro assays, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Anti-inflammatory Activity of Gomisin Analogs
Quantitative data on the direct anti-inflammatory effects of this compound are limited in publicly available literature. However, extensive research on its structural analogs, such as Gomisin A, C, J, N, and M2, provides valuable insights into the potential potency of this class of compounds. The following tables summarize the reported inhibitory activities of these related lignans on various inflammatory markers. This information can be used to establish effective concentration ranges for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of Gomisin Analogs on Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line/System | IC50 Value |
| Gomisin C | Superoxide Anion (O2-) | Rat Neutrophils | 21.5 ± 4.2 µg/mL[1] |
| Gomisin C | Superoxide Anion (O2-) (PMA-stimulated) | Rat Neutrophils | 26.9 ± 2.1 µg/mL[1] |
Note: PMA refers to Phorbol Myristate Acetate, a potent activator of protein kinase C.
Table 2: Effect of Gomisin Analogs on Pro-inflammatory Cytokine and Enzyme Expression
| Compound | Inflammatory Marker | Cell Line | Treatment/Stimulus | Concentration of Gomisin | % Inhibition / Effect |
| Gomisin A | NO Production | N9 Microglia | LPS | Concentration-dependent | Significant inhibition[2] |
| Gomisin A | PGE2 Production | N9 Microglia | LPS | Concentration-dependent | Significant inhibition[2] |
| Gomisin A | iNOS Expression | N9 Microglia | LPS | Not specified | Suppression[2] |
| Gomisin A | COX-2 Expression | N9 Microglia | LPS | Not specified | Suppression[2] |
| Gomisin A | TNF-α Production | N9 Microglia | LPS | Not specified | Attenuation[2] |
| Gomisin A | IL-1β Production | N9 Microglia | LPS | Not specified | Attenuation[2] |
| Gomisin A | IL-6 Production | N9 Microglia | LPS | Not specified | Attenuation[2] |
| Gomisin J | NO Production | RAW 264.7 | LPS (1 µg/mL) | 2.5, 5, 10, 20 µM | Dose-dependent reduction[3] |
| Gomisin N | NO Production | RAW 264.7 | LPS (1 µg/mL) | 2.5, 5, 10, 20 µM | Dose-dependent reduction[3] |
| Gomisin N | IL-6 Production | HPDLC | TNF-α | Dose-dependent | Inhibition[4][5] |
| Gomisin N | IL-8 Production | HPDLC | TNF-α | Dose-dependent | Inhibition[4][5] |
| Gomisin M2 | IL-1β mRNA | HaCaT | TNF-α/IFN-γ | 0.1, 1, 10 µM | Dose-dependent decrease[5][6] |
| Gomisin M2 | IL-6 mRNA | HaCaT | TNF-α/IFN-γ | 0.1, 1, 10 µM | Dose-dependent decrease[5][6] |
Note: LPS refers to Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. HPDLC refers to Human Periodontal Ligament Cells. HaCaT refers to an immortalized human keratinocyte cell line.
Signaling Pathways and Experimental Workflow
This compound's Putative Anti-inflammatory Signaling Pathway
The primary mechanism by which this compound is thought to exert its anti-inflammatory effects is through the inhibition of the NF-κB and MAPK signaling cascades. The following diagram illustrates this proposed mechanism.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of this compound in a cell-based model.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: LPS-Induced Inflammation in Macrophage Cell Culture
This protocol describes how to induce an inflammatory response in a macrophage cell line, such as RAW 264.7, using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in culture plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: The next day, replace the medium with fresh DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for the desired time period. For cytokine analysis in the supernatant, 18-24 hours is typical. For analysis of protein expression by Western blot, 30 minutes to 24 hours may be appropriate depending on the target. For gene expression analysis by qPCR, a 4-6 hour incubation is often sufficient.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and store at -80°C. Wash the cells with cold PBS and then lyse them for protein or RNA extraction.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. Commercial ELISA kits should be used according to the manufacturer's instructions. The following is a general procedure.
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate 3-5 times with wash buffer (typically PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Wash the plate as in the previous step.
-
Sample and Standard Incubation: Add your samples (cell culture supernatants) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature. Wash the plate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark. Wash the plate.
-
Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop Reaction: Stop the reaction by adding the stop solution (e.g., 2N H2SO4) to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve.
Protocol 3: Western Blotting for NF-κB and MAPK Pathway Proteins
This protocol details the detection of key inflammatory signaling proteins, such as phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), and total and phosphorylated forms of MAPKs (p38, JNK, ERK), as well as iNOS and COX-2.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein levels.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol is for quantifying the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR detection system with a typical thermal cycling profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound and its related lignans are valuable chemical tools for the investigation of inflammatory signaling pathways. By utilizing the protocols and information provided in these application notes, researchers can effectively design and execute experiments to elucidate the anti-inflammatory mechanisms of this compound and evaluate its potential as a therapeutic agent. The inhibition of the NF-κB and MAPK pathways by this class of compounds presents a compelling rationale for their further study in the context of inflammatory diseases.
References
- 1. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gomisin D in Skin Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated notable biological activities, including photoprotective and anti-melanogenic properties. These characteristics make it a compound of interest for dermatological research, particularly in the context of skin cancer. Solar ultraviolet (UV) radiation is a primary etiological factor in the development of skin cancer. This compound has shown potential in mitigating the harmful effects of UVA and UVB radiation on skin cells. This document provides a detailed account of the application of this compound in skin-related cell lines, focusing on its effects on cell viability, apoptosis, and associated signaling pathways. The primary focus is on its effects on immortalized human keratinocytes (HaCaT) and murine melanoma cells (B16F10), which serve as valuable in vitro models for studying skin cancer. While HaCaT cells are not cancerous, their response to UV radiation and treatment with this compound provides insights into the protective mechanisms relevant to non-melanoma skin cancers.
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on skin cell lines.
Table 1: Effect of this compound on the Viability and Cytotoxicity of UV-Irradiated Keratinocytes (HaCaT)
| Treatment Condition | Concentration of this compound | Cell Viability (%) | Cytotoxicity (LDH Release, %) |
| UVA-irradiated | 0 µM | 62.5 | 35.0 |
| 30 µM | 85.0 | 15.0 | |
| UVB-irradiated | 0 µM | 55.0 | 42.5 |
| 30 µM | 80.0 | 20.0 |
Data are representative of studies where HaCaT cells were pre-treated with this compound for 1 hour before irradiation with UVA (20 J/cm²) or UVB (50 mJ/cm²) and assessed 24 hours post-irradiation.
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in α-MSH-Stimulated Melanoma Cells (B16F10)
| Treatment Condition | Concentration of this compound | Intracellular Melanin Content (%) | Intracellular Tyrosinase Activity (%) |
| α-MSH-stimulated | 0 µM | 100 | 100 |
| 10 µM | 80 | 85 | |
| 20 µM | 65 | 70 | |
| 40 µM | 50 | 55 |
Data are representative of studies where B16F10 cells were co-treated with α-melanocyte-stimulating hormone (α-MSH) and varying concentrations of this compound for 48 hours.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of UV-irradiated keratinocytes.
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
UVA and UVB light sources
Procedure:
-
Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with 30 µM this compound for 1 hour.
-
Wash the cells with PBS.
-
Irradiate the cells with either UVA (20 J/cm²) or UVB (50 mJ/cm²).
-
Incubate the cells for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
Cytotoxicity Assay (LDH Release)
This protocol measures lactate dehydrogenase (LDH) release as an indicator of cytotoxicity in UV-irradiated keratinocytes treated with this compound.
Materials:
-
Supernatant from cultured HaCaT cells (from the cell viability experiment)
-
LDH assay kit
Procedure:
-
Collect the cell culture supernatant from the 96-well plates used in the cell viability assay.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the control (untreated, irradiated cells).
Apoptosis Assay (Annexin V and TUNEL Staining)
This protocol is for detecting apoptosis in UV-irradiated keratinocytes treated with this compound.
Materials:
-
HaCaT keratinocytes
-
This compound
-
UVA and UVB light sources
-
Annexin V-FITC Apoptosis Detection Kit
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat HaCaT cells with this compound and UV irradiation as described in the cell viability assay.
-
For Annexin V staining, harvest the cells and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
For TUNEL staining, fix and permeabilize the cells on a slide.
-
Perform the TUNEL reaction according to the manufacturer's protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the effect of this compound on protein expression in the PKA/CREB/MITF pathway in melanoma cells.
Materials:
-
B16F10 melanoma cells
-
This compound
-
α-MSH
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-PKA, PKA, p-CREB, CREB, MITF, tyrosinase, TRP-1, TRP-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture B16F10 cells and treat them with α-MSH and this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing the photoprotective effects of this compound.
Caption: this compound inhibits melanogenesis by downregulating the PKA/CREB/MITF signaling pathway.
Mechanism of Action
Photoprotective Effects in Keratinocytes
This compound demonstrates significant protective effects against UV-induced damage in HaCaT keratinocytes.[1] It improves cell viability and reduces the release of LDH, indicating a reduction in cytotoxicity following both UVA and UVB irradiation.[1] A key mechanism underlying this protection is the suppression of intracellular reactive oxygen species (ROS) production, which is a major contributor to UV-induced cellular damage.[1] Furthermore, this compound exhibits anti-apoptotic effects, as evidenced by Annexin V and TUNEL staining, thereby preventing programmed cell death in response to UV stress.[1]
Anti-melanogenic Effects in Melanoma Cells
In α-MSH-stimulated B16F10 melanoma cells, this compound effectively inhibits melanogenesis.[1] It significantly reduces both intracellular melanin content and the activity of tyrosinase, a key enzyme in melanin synthesis.[1] Mechanistically, this compound downregulates the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte differentiation and melanogenesis.[1] This is achieved by inhibiting the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are upstream activators of MITF.[1] Consequently, the expression of MITF target genes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2, is reduced.[1]
Conclusion and Future Directions
This compound shows considerable promise as a therapeutic agent in the context of skin health and disease. Its ability to protect keratinocytes from UV-induced damage suggests a potential role in the prevention of non-melanoma skin cancers. Its potent anti-melanogenic activity in melanoma cells highlights its potential for further investigation as an anti-cancer agent, particularly for melanoma.
Future research should focus on:
-
Investigating the effects of this compound on a broader range of human skin cancer cell lines, including squamous cell carcinoma and various human melanoma cell lines.
-
Elucidating the detailed molecular mechanisms of its anti-apoptotic and ROS-scavenging effects in keratinocytes.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of skin cancer.
-
Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.
These studies will be crucial in translating the promising in vitro findings of this compound into potential clinical applications for the prevention and treatment of skin cancer.
References
Troubleshooting & Optimization
Technical Support Center: Improving Gomisin D Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the solubility of this compound for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a lignan compound isolated from Schisandra chinensis with potential therapeutic applications, including anti-diabetic and anti-Alzheimer's properties.[1] Its lipophilic nature and high molecular weight contribute to its poor aqueous solubility, which can limit its oral bioavailability and hinder the development of effective formulations for in vivo studies.[2][3]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents.[4][5] For in vivo studies, it's crucial to use biocompatible solvent systems. A common approach involves creating a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it in a vehicle suitable for administration.
Q3: Are there established vehicle formulations for in vivo administration of this compound?
Yes, several vehicle formulations have been used to administer this compound in animal studies. These formulations often use a combination of solvents and surfactants to create either a clear solution or a stable suspension. The choice of vehicle can significantly impact the drug's bioavailability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the formulation and administration of this compound for in vivo studies.
Issue 1: Precipitation of this compound upon addition to aqueous solutions.
-
Cause: This is expected due to the hydrophobic nature of this compound. Direct dissolution in aqueous buffers is often not feasible.
-
Troubleshooting Steps:
-
Use of a Co-solvent: First, dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution.
-
Stepwise Dilution: Add the co-solvents (e.g., PEG300) to the DMSO stock and mix thoroughly before adding any aqueous components like saline.
-
Incorporate a Surfactant: Surfactants like Tween-80 can help to create a more stable dispersion and prevent immediate precipitation.[1]
-
Sonication: Use ultrasonication to aid in the dispersion and dissolution of this compound in the final vehicle.[1]
-
Consider Alternative Formulations: If precipitation remains an issue, explore more advanced formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), solid dispersions, or nanoparticle formulations.
-
Issue 2: Low or variable bioavailability in in vivo studies.
-
Cause: Poor absorption from the gastrointestinal tract due to low solubility and dissolution rate.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, potentially leading to a faster dissolution rate.[6]
-
Formulation Optimization: Experiment with different formulation strategies known to enhance the bioavailability of poorly soluble drugs. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][7][8][9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its wettability and dissolution rate.[11][12][13][14][15][16][17]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[18][19][20][21]
-
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to compare the bioavailability of different formulations and identify the most promising approach. A validated UPLC-MS/MS method is available for quantifying this compound in rat plasma.[1][4]
-
Issue 3: Incompatibility with selected excipients.
-
Cause: Chemical interactions between this compound and excipients can lead to degradation or reduced stability of the formulation.
-
Troubleshooting Steps:
-
Excipient Compatibility Studies: Before finalizing a formulation, perform compatibility studies by mixing this compound with individual excipients and storing them under accelerated stability conditions.[22][23][24][25][26][27][28]
-
Analytical Monitoring: Use analytical techniques like HPLC to monitor for any degradation of this compound or the appearance of new peaks that might indicate an interaction.
-
pH Considerations: Be mindful of the microenvironmental pH that excipients can create, as this can affect the stability of acid- or base-labile drugs.[25]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data on the solubility of this compound in a common in vivo vehicle and provide an illustrative comparison of how different formulation strategies can enhance the dissolution of poorly soluble drugs.
Table 1: Solubility of this compound in a Common In Vivo Vehicle [1]
| Vehicle Composition | Achieved Concentration | Formulation Type | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Oral and Intraperitoneal |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Not specified |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Not specified |
Table 2: Illustrative Comparison of Solubility Enhancement Techniques for Poorly Soluble Drugs
| Formulation Strategy | Example Carrier/System | Principle of Solubility Enhancement | Potential Fold-Increase in Solubility |
| Solid Dispersion | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Increases wettability, reduces particle size to a molecular level, and maintains the drug in an amorphous state.[12][17][29] | Can be significant, with reports of over 1000-fold increases for some drugs.[11] |
| SEDDS | Oleic acid, Tween 80, Transcutol-P | Forms a micro- or nano-emulsion in the GI tract, increasing the surface area for absorption.[30][31] | Can lead to substantial improvements in bioavailability.[6] |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Encapsulates the drug, increasing its stability and altering its pharmacokinetic profile for targeted delivery.[8][18][32] | Can significantly enhance cellular uptake and in vivo efficacy.[20] |
Experimental Protocols
1. Preparation of this compound Suspension for In Vivo Studies [1]
This protocol yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the this compound solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use ultrasonication to ensure a uniform suspension.
-
2. General Protocol for Solid Dispersion Preparation by Solvent Evaporation
This is a general method that can be adapted for this compound.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
Dissolve both this compound and the chosen hydrophilic polymer in the organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then dried, pulverized, and sieved to obtain a fine powder.
-
3. General Protocol for Self-Emulsifying Drug Delivery System (SEDDS) Formulation
This protocol provides a starting point for developing a SEDDS formulation for this compound.
-
Materials:
-
This compound
-
Oil (e.g., oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol-P, PEG 400)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected components and dissolving this compound in the mixture with gentle heating and stirring.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by this compound Analogs
The following diagrams illustrate signaling pathways that have been shown to be modulated by Gomisin analogs (Gomisin A, G, and N). While direct evidence for this compound is still emerging, these pathways represent potential targets for its biological activity.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Gomisin analogs.[5][9][10][20][32][33][34]
Caption: Modulation of the MAPK/ERK signaling pathway by Gomisin analogs.[23][35][36][37][38][39]
Caption: Potential activation of the Nrf2 antioxidant pathway by Gomisin analogs.[1][4][7][12][32][35][40][41][42]
Experimental Workflow for Solubility Enhancement
Caption: General workflow for developing and evaluating enhanced solubility formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of lipid-based SEDDS using digestion products of long-chain triglyceride for high drug solubility: Formulation and dispersion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labinsights.nl [labinsights.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 27. scispace.com [scispace.com]
- 28. 2024.sci-hub.se [2024.sci-hub.se]
- 29. rjptonline.org [rjptonline.org]
- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 31. mdpi.com [mdpi.com]
- 32. researchspace.csir.co.za [researchspace.csir.co.za]
- 33. Gomisin G Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jstage.jst.go.jp [jstage.jst.go.jp]
- 35. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
- 39. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 40. Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. Formononetin Exerts Neuroprotection in Parkinson’s Disease via the Activation of the Nrf2 Signaling Pathway [mdpi.com]
Technical Support Center: Gomisin D Stability and Storage
Welcome to the technical support center for Gomisin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and appropriate storage conditions for this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Suitable for long-term storage, with a shelf-life of up to 6 months.
-
-20°C: Suitable for short-term storage, with a shelf-life of up to 1 month.
It is crucial to store the solutions in tightly sealed containers, protected from light and moisture, to prevent degradation. To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before storage.
Q2: In which solvents is this compound soluble?
A2: this compound, a lignan compound, is soluble in a variety of organic solvents. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
Q3: How should I prepare this compound for in vivo studies?
A3: A common method for preparing this compound for in vivo administration (oral or intraperitoneal injection) is as a suspended solution. A widely used protocol involves a multi-solvent system. For example, to prepare a 2.5 mg/mL solution, you can use a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare this solution fresh on the day of the experiment to ensure its stability and proper suspension.[1]
Q4: Is this compound sensitive to light?
A4: While specific photodegradation kinetics for this compound are not extensively documented in publicly available literature, its known photoprotective properties suggest that the molecule interacts with UV radiation. As a general precaution for lignans and other natural products, it is advisable to protect this compound solutions from direct light exposure to minimize the risk of photodegradation.[2]
Troubleshooting Guide
Issue 1: My this compound has precipitated out of solution.
-
Possible Cause: this compound is a hydrophobic compound and may precipitate when introduced into an aqueous environment, such as cell culture media or physiological buffers, especially at higher concentrations. The final concentration of the organic solvent used to dissolve this compound may be too low in the final aqueous solution.
-
Troubleshooting Steps:
-
Increase Solvent Concentration (with caution): When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. However, be mindful of the solvent's potential toxicity to cells in your experiment. For most cell lines, a final DMSO concentration of less than 0.1% is recommended.
-
Gentle Warming and Sonication: To aid dissolution, particularly when preparing stock solutions, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Use of Surfactants or Solubilizing Agents: For in vivo preparations, the inclusion of agents like Tween-80 and PEG300 can help to create a stable suspension.[1]
-
Serum in Media: For in vitro assays, the presence of serum in the cell culture medium can sometimes help to solubilize hydrophobic compounds.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Possible Cause 1: Degradation of this compound. Improper storage or handling of this compound stock solutions can lead to its degradation, resulting in a lower effective concentration and variable experimental outcomes.
-
Solution: Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protect them from light. Prepare fresh working dilutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2: Incomplete Dissolution. If this compound is not fully dissolved in your working solution, the actual concentration will be lower than intended and may vary between experiments.
-
Solution: Visually inspect your solutions to ensure there is no precipitate. If you observe any, refer to the troubleshooting steps for precipitation.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound under various stress conditions. The following table summarizes the recommended storage conditions based on supplier information.
| Storage Condition | Duration | Recommendations |
| -80°C | Up to 6 months | Tightly sealed, protected from light and moisture. |
| -20°C | Up to 1 month | Tightly sealed, protected from light and moisture. |
Experimental Protocols
Protocol for a General Stability-Indicating Method using UPLC-MS
This protocol provides a framework for developing a stability-indicating method for this compound, adapted from a published method for its quantification in plasma.[3][4] This method can be used to separate this compound from its potential degradation products.
1. Objective: To develop a UPLC-MS method capable of resolving this compound from any degradation products generated under forced degradation conditions.
2. Materials and Instrumentation:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
A suitable C18 column (e.g., BEH C18)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program should be developed to ensure the separation of the parent peak from any new peaks that appear in the stressed samples.
-
Flow Rate: Approximately 0.4 mL/min
-
Column Temperature: To be optimized
-
Injection Volume: 1-5 µL
4. Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
This compound transition: m/z 531.2 → 383.1[4]
-
Additional transitions for potential degradation products should be determined by analyzing the mass spectra of the stressed samples.
-
5. Forced Degradation Study (Stress Conditions):
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analyze the stressed samples at different time points to monitor the formation of degradation products.
6. Method Validation:
-
The method should be validated for specificity by demonstrating that the this compound peak is well-resolved from all degradation product peaks.
-
Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. scribd.com [scribd.com]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gomisin D HPLC Peak Tailing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Gomisin D.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: In an ideal HPLC separation, the resulting chromatogram displays sharp, symmetrical (Gaussian) peaks. Peak tailing is a common issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and decrease sensitivity by lowering the peak height.[2]
Q2: What are the most common causes of peak tailing for a compound like this compound in reverse-phase HPLC?
A2: Peak tailing in reverse-phase HPLC for a compound like this compound, a lignan, is often attributed to several factors:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on the silica-based column packing, can cause peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in peak shape distortion.[1]
-
Column Issues: Contamination or degradation of the HPLC column, including the formation of voids, can disrupt the sample flow path and cause tailing.[3]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and peak tailing.[1][4]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column and cause peak distortion.[2][5]
Troubleshooting Guides
Below are detailed troubleshooting guides in a question-and-answer format to address specific issues of this compound HPLC peak tailing.
Problem: My this compound peak is tailing. Where do I start?
This guide provides a systematic approach to diagnosing the root cause of this compound peak tailing.
Initial Assessment Workflow
Caption: Initial diagnostic workflow for HPLC peak tailing.
Detailed Troubleshooting Steps:
Q: Only the this compound peak is tailing. What should I investigate first?
A: If only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] For lignans and other phenolic compounds, an acidic mobile phase is often used to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[4]
Q: All peaks in my chromatogram are tailing. What does this indicate?
A: When all peaks exhibit tailing, the problem is likely systemic rather than chemical.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[3][4]
-
Recommendation: Check all tubing and connections for proper fitting. Use tubing with the smallest possible internal diameter and shortest possible length.
-
-
Column Contamination or Void: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the flow path and cause tailing for all compounds.[3][5]
-
Recommendation: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, consider replacing the guard column or, if necessary, the analytical column.[3]
-
Problem: I've identified the likely cause. What are the specific solutions?
This section provides detailed experimental protocols and data to guide you in resolving the peak tailing.
Optimizing the Mobile Phase
Q: How do I properly adjust the mobile phase pH to reduce peak tailing for this compound?
A: Adjusting the mobile phase to an optimal pH is crucial for achieving symmetrical peaks. For compounds like this compound, which have phenolic groups, an acidic mobile phase is generally recommended.
Experimental Protocol: Mobile Phase Modification
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Initial Conditions: Start with a gradient elution typical for this compound analysis, for example, from 30% B to 70% B over 20 minutes.
-
pH Adjustment: If peak tailing persists, you can try slightly increasing the concentration of formic acid (e.g., to 0.2%) or using a different acidic modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%). Note that TFA can suppress ionization in mass spectrometry detectors.
-
Buffer Addition: For more precise pH control, a buffer can be used. A low concentration (10-25 mM) of an acetate or formate buffer at a pH of around 3 can improve peak shape.[4]
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Modifier | Typical Concentration | Expected Impact on this compound Peak Shape |
| None (Neutral pH) | - | Potential for significant tailing due to silanol interactions. |
| Formic Acid | 0.1% (v/v) | Improved peak symmetry by suppressing silanol ionization.[6] |
| Trifluoroacetic Acid (TFA) | 0.05% (v/v) | Stronger acid, can be more effective at reducing tailing but may impact MS detection. |
| Ammonium Acetate Buffer | 10 mM, pH 3.0 | Provides stable pH and can mask silanol interactions, leading to better peak shape.[4] |
Addressing Column Issues
Q: My column seems to be the problem. What are the steps to clean or regenerate it?
A: Column contamination from sample matrix or strongly retained compounds is a common cause of peak tailing.
Experimental Protocol: Column Washing Procedure (for a C18 column)
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly bound non-polar compounds.
-
Flush with Hexane (Optional): For very non-polar contaminants, a flush with hexane can be effective. Follow with an isopropanol flush before returning to the reverse-phase mobile phase.
-
Re-equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Logical Relationship of Column Problems
Caption: Troubleshooting logic for column-related peak tailing.
Minimizing Extra-Column Effects and Sample Overload
Q: I suspect extra-column volume or sample overload. How can I confirm and fix this?
A: These issues are related to the physical setup of your HPLC and the sample concentration.
Table 2: Troubleshooting Extra-Column Volume and Sample Overload
| Issue | Diagnostic Test | Solution |
| Extra-Column Volume | Observe if early eluting peaks show more pronounced tailing.[4] | - Use shorter tubing with a smaller internal diameter (e.g., 0.12 mm).- Ensure all fittings are properly connected to avoid dead volume. |
| Sample Overload | Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.[2][5] | - Reduce the injection volume.- Dilute the sample. |
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve HPLC peak tailing issues for this compound, leading to more accurate and reliable analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid UPLC-MS Method for Quantification of this compound in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Gomisin D Interference with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Gomisin D in fluorescence-based assays. This compound, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, possesses intrinsic spectral properties that can interfere with fluorescent readouts, potentially leading to inaccurate or misleading results. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you identify, mitigate, and control for these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a bioactive lignan compound.[1][2] Like many other lignans, it contains aromatic ring structures that can absorb and emit light, a phenomenon known as autofluorescence.[3][4][5] This intrinsic fluorescence can artificially inflate the signal in your assay, leading to false-positive results. Additionally, this compound's ability to absorb light can also quench the signal from your fluorescent probe (a phenomenon known as the inner filter effect), potentially causing false-negative results.
Q2: At what wavelengths is this compound likely to cause interference?
Q3: How can I determine if this compound is interfering with my specific assay?
A3: The most direct method is to run a "compound-only" control. This involves measuring the fluorescence of this compound in your assay buffer at the same concentrations you plan to use in your experiment, but without any of the assay's fluorescent reagents or biological components (e.g., cells, enzymes). A significant, concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.
Q4: What are the main types of interference I should be aware of?
A4: There are two primary mechanisms of interference:
-
Autofluorescence: this compound itself emits light upon excitation, adding to the signal from your assay's fluorophore.
-
Fluorescence Quenching (Inner Filter Effect): this compound absorbs light at the excitation or emission wavelength of your fluorophore, reducing the amount of light that reaches the detector.
Q5: Are there any general strategies to minimize interference from this compound?
A5: Yes. The most common strategies include:
-
Using Red-Shifted Fluorophores: Switching to fluorescent dyes that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum) can often avoid the spectral overlap with this compound.
-
Lowering the Concentration of this compound: If your experimental design allows, using the lowest effective concentration of this compound can reduce the magnitude of interference.
-
Implementing Blank Corrections: Always subtract the signal from appropriate blank wells (e.g., wells with this compound but no biological target) from your experimental wells.
-
Using a Different Assay Technology: If interference is severe and cannot be mitigated, consider using an orthogonal, non-fluorescence-based assay, such as a colorimetric, luminescent, or absorbance-based method.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when using this compound in fluorescence-based assays.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpectedly high fluorescence signal in wells containing this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a compound-only control to confirm autofluorescence.2. Perform a spectral scan of this compound to determine its excitation and emission maxima.3. Switch to a fluorophore with red-shifted excitation and emission wavelengths.4. If possible, use a time-resolved fluorescence (TRF) assay. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence signal (inner filter effect). | 1. Run a quenching control experiment.2. Measure the absorbance spectrum of this compound to check for overlap with the fluorophore's excitation or emission wavelengths.3. Decrease the concentration of this compound if experimentally feasible.4. Use a fluorophore with a different spectral profile to avoid overlap. |
| High variability between replicate wells containing this compound. | This compound may have poor solubility in the assay buffer, leading to precipitation or aggregation. | 1. Visually inspect the assay plate for any signs of precipitation.2. Determine the solubility of this compound in your specific assay buffer.3. Consider adding a small amount of a solubilizing agent like DMSO, if compatible with your assay. |
| Assay signal drifts over time when this compound is present. | This compound may be unstable in the assay buffer or is being photobleached. | 1. Perform a kinetic read of the fluorescence signal over time to observe any drift.2. Test the stability of this compound in the assay buffer over the course of the experiment.3. In microscopy-based assays, consider using an anti-fade mounting medium. |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a given assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration to be used in the main experiment.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) Spectral Scan: Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Subsequently, perform an excitation scan using the assay's emission wavelength.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
The spectral scan will reveal the excitation and emission maxima of this compound, which can be compared to the spectral properties of your assay's fluorophore.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
Data Analysis:
-
Compare the fluorescence signal of the wells containing the fluorophore and this compound to the signal from the wells with the fluorophore alone.
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.
Data Presentation
The following tables summarize the potential spectral properties of this compound based on data from related lignans and provide a framework for assessing its interference potential.
Table 1: Estimated Spectral Properties of this compound
| Property | Estimated Wavelength (nm) | Source |
| UV Absorbance Maximum | 230 - 255 | [5][6] |
| Estimated Fluorescence Excitation Maximum | ~286 | Based on related lignans |
| Estimated Fluorescence Emission Maximum | ~320 | Based on related lignans |
Table 2: Potential for Interference in Common Fluorescence-Based Assays
| Assay Type | Common Fluorophores (Ex/Em in nm) | Potential for Interference with this compound | Mitigation Strategy |
| DNA/Nucleus Staining | DAPI (358/461), Hoechst (350/461) | High | Use a red-shifted nuclear stain like Draq5™ (647/681) or TO-PRO™-3 (642/661). |
| Calcium Indicators | Fura-2 (340, 380/510), Indo-1 (355/475, 405) | High | Consider red-shifted calcium indicators like X-Rhod-1 (580/602). |
| Cell Viability | Calcein AM (494/517) | Moderate to High | Use a non-fluorescent viability assay (e.g., MTT, XTT, or a luminescence-based ATP assay). |
| Reporter Genes | Green Fluorescent Protein (GFP) (488/509) | Moderate | Use a red-shifted fluorescent protein like RFP (558/583) or a luciferase-based reporter assay. |
| Reactive Oxygen Species | DCFDA (495/529) | Moderate to High | Consider a red-shifted ROS indicator like CellROX™ Deep Red (644/665). |
Visualizations
Below are diagrams illustrating key concepts and workflows for addressing this compound interference.
Caption: Mechanisms of fluorescence interference by this compound.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H34O10 | CID 5317799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandra rubriflora Fruit and Leaves as Promising New Materials of High Biological Potential: Lignan Profiling and Effect-Directed Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
How to address hygroscopic DMSO issues with Gomisin D
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gomisin D, focusing on challenges related to the hygroscopic nature of its common solvent, Dimethyl Sulfoxide (DMSO).
Section 1: Frequently Asked Questions (FAQs) - Handling, Storage, and Solubility
This section addresses common issues encountered when preparing and storing this compound solutions.
Q1: Why is my this compound powder not dissolving properly in DMSO, even though it's listed as soluble?
A: This is a frequent issue, often directly linked to water absorption by DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. One study demonstrated that a small droplet of DMSO can increase in volume by 15% in just 20 minutes due to water absorption in a humid environment[3][4]. This absorbed water significantly decreases the solubility of hydrophobic compounds like this compound[5].
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous (or molecular sieve-dried) DMSO for preparing your stock solution[5].
-
Proper Handling: Open the DMSO container for the shortest time possible in a low-humidity environment (e.g., under a flow of dry nitrogen or in a glove box).
-
Aid Dissolution: If you still face issues, gentle warming (to 37°C) and/or sonication in an ultrasonic bath can help facilitate dissolution[5][6].
Q2: How exactly does water contamination in DMSO affect my this compound stock solution?
A: Water contamination has two primary negative effects:
-
Reduced Solubility & Precipitation: As mentioned, water lowers the solubility of this compound, which can lead to the compound precipitating out of the solution, especially after freeze-thaw cycles. This results in an inaccurate and lower-than-expected concentration in your experiments.
-
Compound Degradation: While many compounds are stable in wet DMSO, the presence of water can promote hydrolysis or other degradation pathways for sensitive molecules over time, compromising the integrity of your this compound stock[7].
Q3: What is the recommended procedure for preparing and storing a this compound stock solution?
A: To ensure stability and concentration accuracy, follow these steps:
-
Use High-Purity Reagents: Start with high-purity this compound and a new, sealed bottle of anhydrous, high-grade DMSO.
-
Prepare High Concentration Stock: this compound is soluble in DMSO up to 100 mg/mL (188.48 mM)[5]. Preparing a concentrated stock (e.g., 10 mM or 50 mM) allows you to use a very small volume for downstream dilutions, minimizing the final DMSO concentration in your assays.
-
Aliquot and Store: Once prepared, immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents contamination from repeated opening and minimizes waste from freeze-thaw cycles[6].
-
Proper Storage: Store the aliquots protected from moisture and light[5].
Q4: My this compound stock solution, stored at -20°C, appears cloudy or has visible precipitate. What should I do?
A: Cloudiness or precipitation upon thawing is a sign that the compound is falling out of solution, which can be caused by water contamination or exceeding the solubility limit at a lower temperature.
-
Re-dissolve: Before use, bring the vial to room temperature. You can use gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to try and redissolve the precipitate completely[6].
-
Visual Inspection: Always visually inspect the solution to ensure it is clear before making dilutions. If the precipitate does not redissolve, the stock solution's concentration is compromised and it should not be used for quantitative experiments.
-
Prevention: The best solution is prevention. Use anhydrous DMSO and proper storage techniques as described above.
Section 2: Troubleshooting Experimental Inconsistencies
This section focuses on issues that may arise during in vitro or in vivo experiments.
Q1: My cell-based assay results with this compound are inconsistent between experiments. Could the DMSO be the cause?
A: Yes, absolutely. Inconsistent results are a classic sign of issues with the stock solution or final DMSO concentration.
-
Stock Inaccuracy: If your this compound stock has precipitated due to hygroscopic DMSO, the actual concentration you are adding to your cells will be lower than calculated and will vary each time depending on how much has been successfully re-dissolved.
-
DMSO Cytotoxicity: The final concentration of DMSO in your cell culture medium is critical. While most cell lines can tolerate 0.5% DMSO, some, especially primary cells, are sensitive to concentrations as low as 0.1%[8][9]. High DMSO concentrations can cause cell stress, membrane damage, or even apoptosis, confounding your results[10][11]. Always run a "vehicle control" (medium + DMSO at the final concentration) to assess the solvent's effect on your specific cell line.
Q2: What is the maximum recommended final concentration of DMSO for cell culture experiments involving this compound?
A: A universal rule is to keep the final DMSO concentration as low as possible.
-
General Guideline: Aim for a final concentration of ≤ 0.5% for most established cell lines[8].
-
Best Practice: For sensitive cells, primary cultures, or long-term incubation experiments (over 48-72 hours), it is highly recommended to keep the final concentration at ≤ 0.1% [8][10]. Toxicity can increase with longer exposure times[10].
Q3: How can I design my workflow to minimize problems from hygroscopic DMSO?
A: A carefully planned workflow is essential. The diagram below outlines a best-practice approach from preparation to application. The key is to minimize the exposure of your anhydrous DMSO and stock solution to ambient air at every step.
Section 3: Data Summary and Experimental Protocols
This section provides quantitative data and detailed protocols for reference.
Data Presentation
Table 1: this compound - Solubility and Storage Recommendations
| Parameter | Solvent | Value / Condition | Notes | Source(s) |
| Solubility | DMSO | ~100 mg/mL (188.48 mM) | May require sonication. Use newly opened, anhydrous DMSO for best results. | [5] |
| DMSO | 10 mM | A commonly prepared stock concentration. | [6][12] | |
| Stock Solution Storage | DMSO | -20°C | Stable for up to 1 month. Must be sealed and protected from light and moisture. | [5][6] |
| DMSO | -80°C | Stable for up to 6 months. Must be sealed and protected from light and moisture. | [5][6] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type / Condition | Max Recommended Final [DMSO] | Rationale | Source(s) |
| Most Cell Lines (e.g., MCF-7, RAW-264.7) | 0.5% (v/v) | Generally well-tolerated with minimal cytotoxicity in robust cell lines. | [8][9] |
| Primary Cells / Sensitive Lines | 0.1% (v/v) | Primary cells are far more sensitive; lower concentrations minimize off-target effects. | [8] |
| Long-Term Assays (>48h) | ≤ 0.1% (v/v) | Cytotoxicity of DMSO can be time-dependent; risk increases with longer exposure. | [10] |
| High Concentrations (>1%) | Not Recommended | Significant cytotoxicity observed; can induce apoptosis and confound experimental results. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
-
Materials:
-
This compound (MW: 530.56 g/mol )[13]
-
New, unopened bottle of anhydrous, cell culture grade DMSO
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance and micropipettes
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock, you need: 10 mmol/L * 1 L/1000 mL * 1 mL * 530.56 g/mol = 0.0053056 g = 5.31 mg.
-
In a low-humidity environment, accurately weigh 5.31 mg of this compound powder and place it in a sterile vial.
-
Working quickly to minimize air exposure, add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes and vortex again, or use a brief sonication.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Immediately aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile, tightly sealed amber vials.
-
Label the vials clearly and store them at -80°C for long-term use (up to 6 months)[5][6].
-
Protocol 2: General Protocol for Treating Cells with this compound
-
Procedure:
-
Culture your cells to the desired confluency in appropriate multi-well plates.
-
Calculate the volume of this compound stock needed. For example, to treat cells in 2 mL of media with a final concentration of 10 µM this compound from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(2000 µL)
-
V1 = 2 µL of the 10 mM stock solution.
-
-
Calculate the final DMSO concentration: (2 µL DMSO / 2000 µL total volume) * 100% = 0.1%. This is a safe concentration for most cell lines.
-
Thaw one aliquot of your this compound stock at room temperature.
-
Prepare the treatment media by diluting the required volume of stock solution into fresh culture medium. Mix well by gentle pipetting or inversion.
-
Remove the old medium from the cells and replace it with the treatment medium.
-
Crucially, include a vehicle control group: treat a set of wells with medium containing the same final concentration of DMSO (0.1% in this example) but without this compound.
-
Incubate the cells for the desired experimental duration before proceeding with your downstream assay (e.g., MTT, Western Blot, Flow Cytometry).
-
Section 4: Visualizing Key Pathways
Understanding the mechanism of action is crucial for experimental design. Lignans from the Gomisin family have been shown to modulate several signaling pathways.
Gomisin-Mediated Enhancement of TRAIL-Induced Apoptosis
Work on Gomisin N, a related lignan, has elucidated a pathway where it enhances cancer cell death by sensitizing them to the TRAIL ligand. This occurs through the generation of Reactive Oxygen Species (ROS), which upregulates key death receptors.[14]
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. sid.ir [sid.ir]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | 60546-10-3 [amp.chemicalbook.com]
- 14. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin D experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin D. The information is designed to address common issues and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary areas of research?
This compound is a lignan compound naturally found in the plant Schisandra chinensis. It is being investigated for a variety of potential therapeutic applications, including its roles as an antidiabetic and anti-Alzheimer's agent[1]. Research also explores its antioxidant properties and effects on different types of cancer cells.
2. How should this compound be stored to ensure stability?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month[1]. It is crucial to store solutions in sealed, light-protected containers to prevent degradation[1]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[2].
3. What is the best way to dissolve this compound for in vitro experiments?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol[3]. For cell culture experiments, a common practice is to prepare a concentrated stock solution in 100% DMSO[4]. This stock can then be diluted to the final desired concentration in the cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[5][6]. If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the compound[1].
4. What is a typical starting concentration for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on published data for related Gomisin compounds, a starting point for cytotoxicity or signaling pathway modulation could be in the range of 10-100 µM[7][8][9]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
5. Are there known issues with the reproducibility of experiments involving natural compounds like this compound?
Yes, reproducibility can be a challenge in preclinical research, particularly with natural compounds[10][11]. Factors that can contribute to variability include the purity of the compound, preparation and storage of stock solutions, inconsistencies in experimental protocols, and biological variations between cell passages or animal models[12]. To enhance reproducibility, it is essential to use a well-characterized compound from a reputable supplier, adhere to standardized protocols, and carefully document all experimental details.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding. - this compound precipitation in the media. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently. - Visually inspect wells for precipitates after adding this compound. Consider preparing fresh dilutions. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency. - Differences in incubation time. - Instability of this compound in culture media. | - Use cells within a consistent range of passage numbers and seed them to reach a similar confluency at the time of treatment. - Standardize the incubation time with this compound for all experiments. - Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. |
| No significant effect on cell viability | - Concentration of this compound is too low. - The cell line is resistant to this compound's effects. - Inactive compound due to improper storage. | - Perform a dose-response experiment with a wider range of concentrations. - Review literature to see if the chosen cell line is known to be sensitive to similar compounds. - Verify the storage conditions and age of the this compound stock. |
Western Blotting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for target protein | - Insufficient protein loading. - Low abundance of the target protein. - Primary antibody concentration is too low. - Inefficient protein transfer. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading. - Increase the amount of total protein loaded per well. - Optimize the primary antibody concentration and consider overnight incubation at 4°C. - Verify transfer efficiency with Ponceau S staining. |
| High background | - Blocking was insufficient. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). - Titrate the antibody concentrations to find the optimal dilution. - Increase the number and duration of wash steps with TBST. |
| Non-specific bands | - Primary antibody is not specific enough. - Protein degradation. - Too much protein loaded. | - Use a more specific primary antibody or one that has been validated for the application. - Add protease and phosphatase inhibitors to the lysis buffer. - Reduce the total amount of protein loaded per lane. |
Quantitative Data Summary
Table 1: IC50 Values of Gomisin Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Gomisin L1 | A2780 (Ovarian) | MTT | 48 | 21.92 ± 0.73 | [13] |
| Gomisin L1 | SKOV3 (Ovarian) | MTT | 48 | 55.05 ± 4.55 | [13] |
| Gomisin M2 | MDA-MB-231 (Breast) | Not specified | Not specified | ~57-60 | [14] |
| Gomisin M2 | HCC1806 (Breast) | Not specified | Not specified | ~57-60 | [14] |
| Gomisin B analogue (5b) | SIHA (Cervical) | Not specified | Not specified | 0.24 | [15] |
| Gomisin J | MCF7 (Breast) | Cell Viability | 72 | <30 µg/ml | [7] |
| Gomisin J | MDA-MB-231 (Breast) | Cell Viability | 72 | <30 µg/ml | [7] |
Note: Data for this compound is limited in the searched literature; related Gomisin compounds are included for reference.
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.5%).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt)
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Gomisin D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising lignan compound.
Frequently Asked Questions (FAQs)
Q1: I was under the impression that this compound has poor oral bioavailability. However, I came across a study reporting high bioavailability in rats. Could you clarify this?
A1: This is an excellent and crucial question. There is a published study that reports a surprisingly high oral bioavailability of this compound in rats, reaching 107.6% when administered as a suspension in 0.5% carboxymethylcellulose sodium. This finding suggests that the inherent absorption of this compound, at least in this specific preclinical model and vehicle, is quite efficient.
However, researchers may still encounter challenges with oral bioavailability in their own experiments due to several factors:
-
Different Animal Models: Pharmacokinetic profiles can vary significantly between species. High bioavailability in rats does not guarantee the same in other preclinical models or in humans.
-
Formulation and Vehicle Effects: The vehicle used in the aforementioned study (0.5% carboxymethylcellulose sodium) may have contributed to its high bioavailability. Your formulation, including different excipients or the lack thereof, could lead to different absorption profiles.
-
First-Pass Metabolism: While the overall bioavailability was high, it is important to consider the potential for significant first-pass metabolism in the gut and liver. The high reported bioavailability might be a result of saturation of metabolic enzymes at the dose administered in that particular study.
-
Poor Aqueous Solubility: this compound is known to be poorly soluble in water. This inherent property can be a major hurdle to consistent and complete dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
Therefore, while the intrinsic permeability of this compound might be good, its low solubility and potential for extensive metabolism can still present significant challenges to achieving optimal and reproducible oral bioavailability.
Q2: What are the primary reasons I might be observing low oral bioavailability for this compound in my experiments?
A2: If you are observing lower than expected oral bioavailability for this compound, several factors could be at play:
-
Poor Dissolution: Due to its low aqueous solubility, this compound may not fully dissolve in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A, in the small intestine and liver. This can significantly reduce the amount of unchanged drug reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen after absorption, thereby reducing its net uptake.
-
Inadequate Formulation: The formulation used to deliver this compound plays a critical role. A simple suspension may not be sufficient to overcome its solubility and stability challenges in the gastrointestinal tract.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges associated with this compound's oral delivery. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can enhance the solubility and absorption of lipophilic drugs like this compound.
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic carrier at the molecular level. This can improve the dissolution rate and extent of the drug.
-
Nanoparticles: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Consider micronization or nanosizing of the this compound powder to increase its surface area and dissolution rate. 2. Formulation Enhancement: Move beyond simple suspensions. Explore advanced formulations such as SEDDS, solid dispersions, nanoparticles, or cyclodextrin complexes as detailed in the experimental protocols below. |
| Extensive first-pass metabolism. | 1. Co-administration with CYP3A4 Inhibitors: In preclinical studies, co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. 2. Formulation Strategies: Certain formulations, like lipid-based systems (e.g., SEDDS), can promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism. |
| P-glycoprotein (P-gp) mediated efflux. | 1. Co-administration with P-gp Inhibitors: Use a P-gp inhibitor (e.g., verapamil) in your in vitro or in vivo experiments to assess the role of P-gp in limiting this compound absorption. 2. Excipient Selection: Some pharmaceutical excipients used in formulations (e.g., certain surfactants in SEDDS) can inhibit P-gp. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Possible Cause | Troubleshooting Step |
| Phase separation or drug precipitation in SEDDS. | 1. Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and cosurfactant to construct a pseudo-ternary phase diagram and identify the optimal self-emulsifying region. 2. Screen Different Excipients: Test a variety of oils, surfactants, and cosurfactants to find a combination that provides the best solubility and stability for this compound. |
| Low drug loading in nanoparticles. | 1. Optimize Formulation Parameters: Adjust the drug-to-polymer ratio, the type of polymer, and the preparation method (e.g., solvent evaporation, nanoprecipitation). 2. Select an Appropriate Polymer: Choose a polymer with good affinity for this compound to improve encapsulation efficiency. |
| Incomplete amorphization in solid dispersions. | 1. Increase Carrier Ratio: A higher ratio of the hydrophilic carrier to the drug can improve the conversion to an amorphous state. 2. Optimize Preparation Method: Techniques like spray drying or hot-melt extrusion may be more effective than solvent evaporation for achieving complete amorphization. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Suspension in 0.5% CMC-Na) [1][2]
| Parameter | Intravenous (5 mg/kg) | Intragastric (50 mg/kg) |
| Cmax (ng/mL) | - | 1308.7 ± 411.3 |
| Tmax (h) | 0.083 ± 0.0 | 0.3 ± 0.1 |
| AUC(0-t) (µg·h/L) | 3136.2 ± 548.7 | 3510.1 ± 1109.2 |
| AUC(0-∞) (µg·h/L) | 3261.1 ± 600.0 | 3522.9 ± 1111.9 |
| t1/2 (h) | 5.0 ± 1.1 | 5.2 ± 0.9 |
| Absolute Bioavailability (%) | - | 107.6 |
Table 2: Improvement in Dissolution of Schisandra Lignans with Solid Dispersion (Poloxamer 407)
| Lignan | Fold Increase in Dissolution Rate |
| Schisandrol A | 55 |
| Gomisin J | 2.96 |
| Schisandrol B | 2.20 |
| Tigloylgomisin H | 2.03 |
| Angeloylgomisin H | 2.19 |
| Schisandrin A | 8.34 |
| Schisandrin B | 29.4 |
| Gomisin N | 29.7 |
| Schisandrin C | 288 |
Experimental Protocols
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a general guideline. Optimization of excipients and their ratios is crucial for a successful formulation.
Materials:
-
This compound
-
Oil: e.g., Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides)
-
Surfactant: e.g., Cremophor® EL (Polyoxyl 35 castor oil)
-
Cosurfactant: e.g., Transcutol® HP (Diethylene glycol monoethyl ether)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants.
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and cosurfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a specific amount of water (e.g., 100 µL) and vortex.
-
Visually inspect the mixtures for transparency and ease of emulsification.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until a clear and homogenous solution is obtained.
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
Preparation of this compound Solid Dispersion
This protocol is based on the solvent evaporation method.
Materials:
-
This compound
-
Hydrophilic carrier: e.g., Poloxamer 407, PVP K30, or Soluplus®
-
Solvent: e.g., Ethanol or methanol
Procedure:
-
Preparation of the Solution:
-
Dissolve this compound and the hydrophilic carrier in the selected solvent in a desired ratio (e.g., 1:1, 1:2, 1:5 drug to carrier).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound in the solid dispersion.
-
X-ray Powder Diffraction (XRPD): To analyze the crystalline or amorphous nature of the solid dispersion.
-
In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion with that of pure this compound.
Preparation of this compound Nanoparticles
This protocol describes the preparation of enteric-coated nanoparticles using a modified spontaneous emulsification solvent diffusion (SESD) method.
Materials:
-
This compound
-
Enteric polymer: e.g., Eudragit® S100
-
Stabilizer: e.g., Poloxamer 188
-
Organic solvent: e.g., Ethanol
-
Aqueous phase: Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound and Eudragit® S100 in ethanol.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 in deionized water.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for solvent evaporation and nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess surfactant.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge.
-
Resuspend the final nanoparticle pellet in deionized water.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the size distribution and surface charge of the nanoparticles using DLS.
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using a validated analytical method (e.g., HPLC).
-
In Vitro Release Study: Evaluate the release of this compound from the nanoparticles in different pH conditions to simulate the gastrointestinal tract.
Visualizations
References
- 1. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
Technical Support Center: Identification of Gomisin D Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Gomisin D degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific degradation products of this compound under forced degradation conditions are not extensively reported in the literature, based on the known metabolic pathways of Schisandra lignans, the primary degradation routes are expected to involve hydrolysis and oxidation. Metabolic transformations of related lignans primarily involve demethylation and hydroxylation[1][2]. The dibenzocyclooctadiene lignan structure is susceptible to oxidative transformations[3]. Therefore, it is reasonable to anticipate degradation products arising from the cleavage of ester linkages, demethylation of methoxy groups, and hydroxylation of the aromatic rings or alkyl chains.
Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?
If you are not observing any degradation, consider the following troubleshooting steps:
-
Increase the stressor concentration/intensity: For acidic and basic hydrolysis, you may need to use a higher concentration of acid or base (e.g., increase from 0.1 N to 1 N HCl or NaOH). For oxidative degradation, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂). For thermal and photolytic stress, increase the temperature or the duration and intensity of light exposure as per ICH Q1B guidelines.
-
Increase the reaction time: Extend the duration of the stress study. It is recommended to aim for a degradation of 5-20%.
-
Elevate the temperature for hydrolytic and oxidative studies: If no degradation is observed at room temperature, the study can be conducted at elevated temperatures (e.g., 40-60 °C).
-
Ensure proper sample preparation: Confirm that this compound is adequately dissolved in the stress medium. Co-solvents may be necessary for aqueous stress conditions, but they should be inert to the degradation process.
Q3: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
Poor chromatographic resolution can be addressed by optimizing your HPLC/UPLC method:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a different C18 phase with alternative bonding).
-
Mobile Phase Modifiers: Alter the pH of the aqueous mobile phase or change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Adding a small amount of a modifier like formic acid or ammonium acetate can improve peak shape.
-
Temperature: Optimize the column temperature. Higher temperatures can improve efficiency and reduce viscosity, but may also affect selectivity.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q4: How can I preliminarily identify the structures of the degradation products?
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the preliminary identification of degradation products. By comparing the mass-to-charge ratio (m/z) of the parent drug and its degradation products, you can hypothesize potential structural modifications such as hydrolysis, oxidation, or demethylation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that offer further structural insights.
Q5: What techniques are essential for the definitive structural elucidation of unknown degradation products?
For unequivocal structure determination, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecule.
Troubleshooting Guides
Guide 1: Issues with Acid/Base Hydrolysis Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed | Insufficient stress conditions. | Increase acid/base concentration, temperature, and/or duration of the study. |
| Complete degradation | Stress conditions are too harsh. | Decrease acid/base concentration, temperature, and/or duration of the study. |
| Precipitation of sample | Poor solubility of this compound in the aqueous medium. | Use a co-solvent (e.g., methanol, acetonitrile) that is stable under the stress conditions. |
| Inconsistent results | Inaccurate pH control or temperature fluctuations. | Ensure accurate preparation of acidic/basic solutions and use a calibrated, temperature-controlled environment. |
Guide 2: Issues with Oxidative Degradation Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed | Insufficient concentration of the oxidizing agent. | Increase the concentration of H₂O₂ or try a different oxidizing agent. |
| Vigorous reaction/complete degradation | Oxidizing conditions are too strong. | Decrease the concentration of the oxidizing agent and/or the reaction temperature. |
| Multiple, unidentifiable peaks | Complex degradation pathway. | Use a lower concentration of the oxidizing agent to favor the formation of primary degradation products. Employ LC-MS/MS to investigate fragmentation patterns. |
Guide 3: Issues with Photostability Studies
| Problem | Possible Cause | Troubleshooting Steps |
| No photodegradation | Insufficient light exposure. | Ensure the light source meets ICH Q1B requirements for both UV and visible light and that the total exposure is adequate. |
| Sample color change but no new peaks | Formation of non-chromophoric degradants or polymeric materials. | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV detection. |
| Inconsistent results between samples | Uneven light exposure. | Ensure uniform exposure of all samples to the light source. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Neutralize the solution with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Neutralize the solution with 1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80 °C for 48 hours.
-
Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a sample solution at a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Number of Degradation Products | % Degradation of this compound | Major Degradant RRT |
| 1 N HCl, 60 °C, 24h | 2 | 15.2 | 0.85 |
| 1 N NaOH, 60 °C, 8h | 3 | 18.9 | 0.78, 0.92 |
| 30% H₂O₂, RT, 24h | 4 | 22.5 | 0.81, 0.95 |
| Heat, 80 °C, 48h | 1 | 8.7 | 1.10 |
| Photolytic | 2 | 12.4 | 0.88 |
Visualizations
Caption: Workflow for the identification of this compound degradation products.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Gomisin D Cell Viability Assay Artifacts
Welcome to the technical support center for researchers utilizing Gomisin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered during cell viability assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a lignan compound isolated from Schisandra chinensis. It is recognized for its potential therapeutic properties, including antidiabetic and anti-Alzheimer's effects.[1] Its mechanism of action involves the inhibition of UDP-Glucuronosyltransferases, scavenging of ABTS(+) radicals, and modulation of cellular processes related to oxidative stress and mitochondrial function.[1][2][3]
Q2: Can this compound interfere with standard cell viability assays like MTT, XTT, or resazurin?
Yes, it is highly probable that this compound can interfere with cell viability assays that are based on redox reactions, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin (AlamarBlue). This is because this compound possesses intrinsic antioxidant and radical-scavenging properties.[1] These properties can lead to the direct chemical reduction of the assay reagents, independent of cellular metabolic activity. This can result in a false-positive signal, leading to an overestimation of cell viability.
Q3: What are the signs of this compound interference in my cell viability assay?
A key indicator of interference is an unexpected increase in the viability signal at higher concentrations of this compound, which may contradict other observations like cell morphology. Another sign is a high background signal in cell-free control wells (wells containing media, this compound, and the assay reagent, but no cells).
Q4: Are there alternative cell viability assays that are less prone to interference by antioxidant compounds like this compound?
Yes, several alternative assays are recommended when working with compounds that have redox activity. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells and is less susceptible to interference from antioxidant compounds.
-
LDH cytotoxicity assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Crystal Violet assay: This method stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
Trypan Blue exclusion assay: This is a simple counting method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.
Troubleshooting Guide: this compound and Cell Viability Assays
This guide provides a step-by-step approach to identify and mitigate potential artifacts when assessing cell viability in the presence of this compound.
Issue 1: Unexpectedly High Viability Readings with this compound Treatment
Possible Cause: Direct reduction of the assay reagent (e.g., MTT, resazurin) by this compound due to its antioxidant properties.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a multi-well plate with the same concentrations of this compound used in your experiment, but without cells.
-
Add the cell culture medium and the viability assay reagent to these wells.
-
Incubate for the same duration as your cellular experiment.
-
Measure the absorbance or fluorescence. A significant signal in the absence of cells confirms direct interference.
-
-
Implement a Wash Step:
-
After treating the cells with this compound for the desired incubation period, carefully aspirate the medium.
-
Gently wash the cells with phosphate-buffered saline (PBS) or serum-free medium to remove any residual this compound.
-
Add fresh medium containing the viability assay reagent. This minimizes the direct interaction between this compound and the reagent.
-
-
Switch to an Alternative Assay:
-
If interference is confirmed, it is highly recommended to use a non-redox-based assay. Refer to the list of alternative assays in the FAQ section.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: In addition to chemical interference, the solubility of this compound could be a factor.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound is soluble in DMSO and other organic solvents.[1] Ensure that your stock solution is fully dissolved before diluting it into your culture medium. Precipitates can lead to inconsistent dosing.
-
Check for Solvent Effects: Include a vehicle control in your experiments (e.g., cells treated with the same concentration of DMSO used to dissolve this compound) to ensure that the solvent itself is not affecting cell viability.
Data Presentation
The following table summarizes the potential effects of this compound on different types of cell viability assays based on its known properties.
| Assay Type | Principle | Potential for this compound Interference | Recommendation |
| Tetrazolium-based (MTT, XTT, MTS) | Reduction of tetrazolium salt to a colored formazan product by cellular dehydrogenases. | High: this compound's antioxidant activity can directly reduce the tetrazolium salt. | Use with caution. Always include cell-free controls and consider alternative assays. |
| Resazurin-based (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells. | High: this compound's reducing potential can directly convert resazurin to resorufin. | Use with caution. Always include cell-free controls and consider alternative assays. |
| ATP-based (e.g., CellTiter-Glo®) | Measurement of intracellular ATP levels as an indicator of metabolic activity. | Low: Less likely to be affected by the redox properties of this compound. | Recommended alternative. |
| LDH Cytotoxicity Assay | Measurement of lactate dehydrogenase released from damaged cells. | Low: Measures membrane integrity, a different cellular parameter. | Recommended for assessing cytotoxicity. |
| Crystal Violet Assay | Staining of DNA in adherent cells. | Low: Based on cell number rather than metabolic activity. | Suitable for adherent cell lines. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for this compound Interference with MTT
-
Prepare a 96-well plate.
-
Add cell culture medium to all wells.
-
Prepare serial dilutions of this compound in the medium, reflecting the concentrations used in your cell-based experiments. Add these to the wells. Include a vehicle control (medium with DMSO).
-
Add the MTT reagent to each well at the standard concentration.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Add the solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Protocol 2: ATP-Based Cell Viability Assay (General Protocol)
-
Plate cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (untreated and vehicle).
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP assay reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Visualizations
References
Validation & Comparative
A Comparative Study of Gomisin D and Other Schisandra Lignans: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Gomisin D and other prominent lignans isolated from Schisandra chinensis. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Comparative Biological Activities of Schisandra Lignans
Schisandra lignans exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This section summarizes the available quantitative data to facilitate a direct comparison of their potency.
Antioxidant Activity
The antioxidant capacity of Schisandra lignans is a key contributor to their protective effects against oxidative stress-related diseases. The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of various lignans.
| Lignan | Antioxidant Activity (DPPH Assay) IC50 (µM) | Reference |
| This compound | Data not available | |
| Schisandrin B | >100 | [1] |
| Deoxyschizandrin | Data not available | |
| Gomisin G | Data not available | |
| Schisandrin A | >100 | [1] |
| γ-Schisandrin | >100 | [1] |
| Gomisin A | >100 | [1] |
| Gomisin J | Significant activity noted, but IC50 not specified | [2] |
Note: While specific IC50 values for direct radical scavenging by some lignans are high, their antioxidant effects in cellular models are often more potent due to the induction of endogenous antioxidant enzymes. For instance, Schisandrin B has been shown to enhance cerebral mitochondrial antioxidant status[3][4] and deoxyschizandrin has demonstrated antioxidant effects in mouse models of memory impairment[5][6].
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Schisandra lignans have been investigated for their ability to modulate inflammatory pathways. The table below presents the inhibitory concentrations (IC50) of these lignans on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation.
| Lignan | Anti-inflammatory Activity (NO Inhibition) IC50 (µM) | Reference |
| This compound | Data not available | |
| Schisandrin B | ~25 | [7] |
| Deoxyschizandrin | Data not available | |
| Gomisin G | Data not available | |
| Schisandrin A | ~10 | [8] |
Note: Schisandrin A and B have been shown to reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages[8].
Anticancer Activity
Several Schisandra lignans have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The following table summarizes their half-maximal inhibitory concentrations (IC50) in different cancer cell lines.
| Lignan | Cell Line | Anticancer Activity IC50 (µM) | Reference |
| This compound | Data not available | ||
| Schisandrin B | HCT116 (Colon Cancer) | ~20 | [9] |
| HT29 (Colon Cancer) | ~25 | [9] | |
| SW620 (Colon Cancer) | ~20 | [9] | |
| MDA-MB-231 (Triple Negative Breast Cancer) | ~15 | [10] | |
| Deoxyschizandrin | A2780 (Ovarian Cancer) | 27.81 | [11] |
| OVCAR3 (Ovarian Cancer) | 70.34 | [11] | |
| SKOV3 (Ovarian Cancer) | 67.99 | [11] | |
| HT1376 (Bladder Cancer) | ~40 (at 48h) | [12][13] | |
| J82 (Bladder Cancer) | ~60 (at 48h) | [12][13] | |
| Gomisin G | MDA-MB-231 (Triple Negative Breast Cancer) | ~20 | [14][15] |
| MDA-MB-468 (Triple Negative Breast Cancer) | ~20 | [14][15] |
Note: The anticancer mechanisms of these lignans are multifaceted, involving the induction of cell cycle arrest and apoptosis[9][16][17][18].
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of natural compounds[19][20][21].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Schisandra lignans)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample preparation: Dissolve the test lignans and positive control in methanol or ethanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample solutions (at various concentrations) or the positive control to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[22][23][24][25][26].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound treatment: Treat the cells with various concentrations of the Schisandra lignans for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages[27][28][29][30].
Materials:
-
RAW264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound treatment: Pre-treat the cells with various concentrations of the Schisandra lignans for 1 hour.
-
LPS stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Supernatant collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess reaction:
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite in the samples is determined by comparing the absorbance to a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of Schisandra lignans are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved and a general workflow for evaluating these compounds.
References
- 1. Filtration of Active Components with Antioxidant Activity Based on the Differing Antioxidant Abilities of Schisandrae Sphenantherae Fructus and Schisandrae Chinensis Fructus through UPLC/MS Coupling with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyschizandrin isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deoxyschizandrin Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. pubcompare.ai [pubcompare.ai]
Gomisin D vs. Synthetic Neuroprotective Agents: A Comparative Efficacy Guide
In the quest for effective therapies against neurodegenerative diseases, both natural compounds and synthetic agents are under intense investigation. This guide provides a detailed comparison of the neuroprotective efficacy of Gomisin D, a lignan isolated from Schisandra chinensis, with two well-established synthetic neuroprotective drugs, Edaravone and Riluzole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development.
Overview of Neuroprotective Mechanisms
This compound and other related lignans from Schisandra chinensis exert their neuroprotective effects through a multi-pronged approach, primarily by combating oxidative stress and inflammation. These natural compounds have been shown to modulate key signaling pathways involved in cellular defense and survival. Their mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of pro-inflammatory mediators, and suppression of apoptotic processes.
Synthetic neuroprotective agents like Edaravone and Riluzole have more targeted mechanisms of action. Edaravone is a potent free radical scavenger that mitigates oxidative damage, a common pathological feature in various neurological disorders.[1][2] Riluzole primarily acts by inhibiting glutamate excitotoxicity, a major contributor to neuronal cell death in conditions such as amyotrophic lateral sclerosis (ALS).[3][4] It blocks voltage-gated sodium channels, thereby reducing the release of glutamate.[5]
Comparative Efficacy: In Vitro Studies
Direct comparative studies between this compound and synthetic neuroprotective agents are limited. However, by examining data from studies using similar experimental models, we can draw indirect comparisons of their neuroprotective potential.
Protection Against Oxidative Stress
Oxidative stress is a key pathogenic factor in many neurodegenerative diseases. The following table summarizes the antioxidant capacities of this compound and Edaravone.
| Agent | Assay | Model System | Effective Concentration / IC50 | Reference |
| This compound | DPPH radical scavenging | Cell-free | Shows activity, but weaker than Trolox | [6] |
| Tyrosine-nitration inhibition | Cell-free | Significant activity | [6] | |
| Edaravone | Lipid peroxidation inhibition | Rat brain homogenate | IC50 = 15.3 µM | [2] |
| Hydroxyl radical scavenging | Cell-free | IC25 = 33.8 µM | [2] |
This compound has demonstrated direct free radical scavenging activity, although it appears to be less potent than the standard antioxidant Trolox in certain assays.[6] However, its significant activity in inhibiting tyrosine nitration suggests a role in preventing damage from reactive nitrogen species.[6] Edaravone exhibits robust antioxidant effects by directly scavenging free radicals and inhibiting lipid peroxidation.[2]
Protection Against Excitotoxicity
Glutamate-induced excitotoxicity is a major mechanism of neuronal injury. The following table compares the protective effects of Gomisins and synthetic agents against glutamate-induced cell death.
| Agent | Cell Line | Insult | Effective Concentration | Outcome | Reference |
| Dibenzocyclooctadiene lignans (from S. chinensis) | Rat cortical cells | Glutamate | Not specified | Protection from toxicity | [6] |
| Edaravone | Spiral Ganglion Neurons | 2 mM Glutamate | 250-750 µM (pretreatment) | Increased cell viability | [7] |
| Primary neuronal culture | 50 µM Glutamate | 500 µM | Increased cell survival | [8] | |
| Riluzole | Neonatal rat hypoglossal motoneurons | Glutamate uptake block | 5 µM | Prevented late motoneuron loss | [3] |
Anti-inflammatory and Anti-apoptotic Effects
Inflammation and apoptosis are critical components of the neurodegenerative process.
| Agent | Cell Line | Effect | Effective Concentration | Reference |
| Gomisin J & N | RAW 264.7 macrophages | Reduced NO production | Not specified | [9] |
| Gomisin M2 | Keratinocytes | Reduced inflammatory gene expression | Up to 10 µM | [10] |
| Gomisin N | HeLa cells | Enhanced TNF-α-induced apoptosis | Not specified | [11] |
| Gomisin N | HeLa cells | Enhanced TRAIL-induced apoptosis | 100 µM | [12] |
| Edaravone | Spiral Ganglion Neurons | Reduced apoptosis | 250-750 µM | [13] |
| Riluzole | SH-SY5Y cells | Counteracted H2O2-induced cell death | 1-10 µM | [14] |
Gomisin compounds have demonstrated both anti-inflammatory and apoptosis-modulating properties.[9][10][11][12] Edaravone and Riluzole also exhibit anti-apoptotic effects, contributing to their overall neuroprotective profiles.[13][14]
Signaling Pathways
The neuroprotective effects of this compound and synthetic agents are mediated by distinct signaling pathways.
This compound and Related Lignans
Gomisin compounds primarily modulate pathways related to inflammation and oxidative stress.
Caption: this compound's modulation of inflammatory and apoptotic pathways.
Synthetic Neuroprotective Agents: Edaravone and Riluzole
Edaravone and Riluzole act on pathways related to oxidative stress and glutamate excitotoxicity.
Caption: Mechanisms of action for Edaravone and Riluzole.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability and Neuroprotection Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary neuronal cultures are commonly used. Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics. For differentiation, SH-SY5Y cells can be treated with retinoic acid.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂) or other oxidizing agents at concentrations determined to induce approximately 50% cell death.
-
Excitotoxicity: Neuronal cultures are treated with glutamate at concentrations known to induce excitotoxic cell death.
-
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound, Edaravone, or Riluzole for a specified period before the addition of the toxic insult.
-
Assessment of Cell Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell death and membrane damage.
-
Trypan Blue Exclusion: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Caption: General workflow for in vitro neuroprotection assays.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance.
-
Lipid Peroxidation Assay: The formation of malondialdehyde (MDA), a product of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay.
Conclusion
This compound, a natural compound, and the synthetic agents Edaravone and Riluzole all demonstrate significant neuroprotective properties through distinct but complementary mechanisms. This compound and its related lignans offer a broader, multi-target approach by modulating inflammatory, oxidative, and apoptotic pathways. Edaravone provides potent, direct antioxidant effects, while Riluzole specifically targets glutamate-mediated excitotoxicity.
The lack of direct comparative studies makes it challenging to definitively state the superior efficacy of one agent over another. The choice of a therapeutic candidate will likely depend on the specific pathology of the neurodegenerative disease being targeted. For diseases with a strong oxidative stress component, Edaravone or this compound may be more beneficial. In contrast, for conditions primarily driven by excitotoxicity, Riluzole would be a more targeted approach.
Future research should focus on conducting head-to-head comparative studies in various in vitro and in vivo models of neurodegeneration. Furthermore, exploring the potential synergistic effects of combining natural compounds like this compound with synthetic agents could open new avenues for the development of more effective neuroprotective therapies. This guide provides a foundational framework for researchers to build upon in the pursuit of novel and effective treatments for debilitating neurological disorders.
References
- 1. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole is a potent drug to protect neonatal rat hypoglossal motoneurons in vitro from excitotoxicity due to glutamate uptake block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitotoxicity and ALS: New therapy targets an old mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Potential of Gomisin D in Macrophages: A Comparative Guide
Introduction to Gomisin D and Macrophage-Mediated Inflammation
This compound is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating inflammatory diseases. Macrophages are key players in the inflammatory response, and their activation can lead to the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The overproduction of these mediators is implicated in the pathology of numerous inflammatory conditions. Consequently, agents that can modulate macrophage activation are of significant interest as potential therapeutic candidates. This guide provides a comparative overview of the anti-inflammatory effects of various Gomisins on macrophages, offering insights into the potential mechanisms of action for this compound.
Comparative Efficacy of Gomisin Analogs in Macrophages
The following tables summarize the reported anti-inflammatory effects of different Gomisin compounds in macrophage and microglial cell lines. This data provides a basis for hypothesizing the potential efficacy of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Gomisin Analogs
| Compound | Cell Line | Stimulant | Key Inhibitory Effects | Signaling Pathways Implicated | Reference |
| Gomisin A | N9 microglia | LPS | - Nitric Oxide (NO) - Prostaglandin E2 (PGE2) - TNF-α - IL-1β - IL-6 | NF-κB, MAPKs | [1] |
| Gomisin J | Raw 264.7 | LPS | - Nitric Oxide (NO) - Pro-inflammatory cytokines | p38 MAPK, ERK 1/2, JNK | [2][3] |
| Gomisin N | Raw 264.7 | LPS | - Nitric Oxide (NO) - Pro-inflammatory cytokines | p38 MAPK, ERK 1/2, JNK, NF-κB | [2][3][4] |
| Gomisin M2 | - | - | - IL-1β, IL-6 (in keratinocytes) | STAT1, NF-κB | [5] |
Table 2: Comparison with a Standard Anti-inflammatory Drug
| Compound | Cell Type | Key Anti-inflammatory Actions | Reference |
| Dexamethasone | Mouse primary macrophages, THP-1 derived macrophages | - Decreased viability and migration - Reduced TNF-α and IFN-γ - Increased IL-10 - Inhibition of NF-κB | [6][7][8] |
| Gomisin Analogs (A, J, N) | Macrophages, Microglia | - Inhibition of NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [1][2][3] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of Gomisin analogs are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm. Upon stimulation with pro-inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. Studies on Gomisin A and N have demonstrated their ability to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[1][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is another critical signaling cascade in macrophage activation. Gomisin J and N have been shown to inhibit the phosphorylation of these MAPKs, leading to a reduction in the production of inflammatory mediators.[2][3]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds in macrophages.
Macrophage Culture and Activation
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: Macrophages are then stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a designated time (e.g., 24 hours) to induce an inflammatory response.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cytokine Assays (TNF-α, IL-1β, IL-6): The concentrations of pro-inflammatory cytokines in the culture supernatant are measured using specific ELISA kits.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment and stimulation, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence on Gomisin A, J, N, and M2 strongly suggests that these lignans from Schisandra chinensis possess significant anti-inflammatory properties in macrophages, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Based on these findings, it is highly plausible that this compound will exhibit similar anti-inflammatory effects.
However, to validate this hypothesis and establish this compound as a potential therapeutic agent, direct experimental investigation is crucial. Future studies should focus on:
-
Directly assessing the effects of this compound on the production of a wide range of pro-inflammatory mediators in macrophages.
-
Performing a head-to-head comparison of this compound with other Gomisin analogs and standard anti-inflammatory drugs like dexamethasone.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Investigating the potential of this compound to modulate other inflammatory pathways , such as the NLRP3 inflammasome.
-
Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.
By addressing these research questions, a comprehensive understanding of the anti-inflammatory potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent for inflammatory disorders.
References
- 1. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice | MDPI [mdpi.com]
- 6. Dexamethasone Palmitate Ameliorates Macrophages-Rich Graft-versus-Host Disease by Inhibiting Macrophage Functions | PLOS One [journals.plos.org]
- 7. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of Gomisin D and Rosiglitazone on Glucose Uptake
For researchers, scientists, and drug development professionals, understanding the mechanisms of action and efficacy of compounds that modulate glucose uptake is paramount in the pursuit of novel therapeutics for metabolic diseases. This guide provides a detailed comparison of the effects of Gomisin D and the well-established anti-diabetic drug, rosiglitazone, on glucose uptake, supported by available experimental data.
Quantitative Comparison of Glucose Uptake
The following table summarizes the quantitative data on the effects of Gomisin N and rosiglitazone on glucose uptake in relevant cell lines. It is important to note that the experimental conditions, including cell types, compound concentrations, and incubation times, differ between the studies, which should be taken into consideration when comparing the results.
| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Glucose Uptake (approx.) | Key Signaling Pathway |
| Gomisin N | C2C12 myotubes | 10 µM | Not specified | ~1.5-fold (vs. control) | AMP-activated protein kinase (AMPK) |
| Rosiglitazone | 3T3-L1 adipocytes | 10 µM | 24 hours | ~1.4-fold (basal) | Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Rosiglitazone | Fetal rat primary brown adipocytes | 10 µM | 24 hours | 40% increase (insulin-stimulated) | PPARγ / Insulin Signaling |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for typical glucose uptake assays used to evaluate compounds like Gomisin N and rosiglitazone.
2-Deoxy-D-[³H]-glucose Uptake Assay in C2C12 Myotubes (for Gomisin N)
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters and phosphorylated within the cell, trapping it intracellularly.
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded in multi-well plates and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS). Upon reaching confluence, differentiation into myotubes is induced by switching to a low-serum differentiation medium.
-
Serum Starvation: Differentiated myotubes are serum-starved for a specified period (e.g., 2-4 hours) to establish a basal state of glucose uptake.
-
Compound Incubation: Cells are pre-incubated with Gomisin N at the desired concentration for a specific duration.
-
Glucose Uptake Measurement:
-
The cells are washed with a glucose-free buffer (e.g., Krebs-Ringer phosphate buffer).
-
Uptake is initiated by adding a solution containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.
-
After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with ice-cold buffer.
-
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The protein concentration of each sample is determined to normalize the glucose uptake data.
Glucose Uptake Assay in 3T3-L1 Adipocytes (for Rosiglitazone)
This protocol is commonly used to assess the effect of insulin-sensitizing agents like rosiglitazone on glucose uptake in adipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: Differentiated adipocytes are treated with rosiglitazone at the desired concentration for a specified period (e.g., 24-48 hours).
-
Serum Starvation and Insulin Stimulation:
-
Cells are serum-starved to reduce basal glucose uptake.
-
A subset of cells is then stimulated with a submaximal or maximal concentration of insulin to assess the compound's effect on insulin-stimulated glucose uptake.
-
-
Glucose Uptake Measurement: The procedure is similar to the one described for C2C12 myotubes, typically using radiolabeled 2-deoxy-D-glucose.
-
Data Analysis: The amount of radioactivity is measured and normalized to the protein content. The results are often expressed as a fold change compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of Gomisin N-induced glucose uptake via AMPK activation.
Caption: Rosiglitazone's mechanism of action via PPARγ activation.
Caption: A generalized experimental workflow for a cell-based glucose uptake assay.
Cross-Validation of Gomisin D's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Gomisin D, a bioactive lignan found in Schisandra chinensis, against other alternatives. The information is supported by experimental data from peer-reviewed literature and detailed methodologies for key antioxidant assays.
Comparative Analysis of Antioxidant Capacity
This compound has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals is a key aspect of its therapeutic potential. However, a direct comparison with standard antioxidants across multiple assays in a single study is not extensively available in the current literature. The following table summarizes the available quantitative data to facilitate a comparative understanding.
Table 1: Comparison of Antioxidant Activity of this compound and Standard Antioxidants
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound | DPPH | Data not consistently reported | 0.21 | [1] |
| ABTS | Data not consistently reported | 0.23 | [1] | |
| FRAP | Not Available | Not Available | ||
| ORAC | Not Available | Not Available | ||
| Vitamin C (Ascorbic Acid) | DPPH | ~2.26 - 12.36 | Not applicable | [2][3] |
| ABTS | ~14.72 | Not applicable | [4] | |
| Trolox | DPPH | ~3.77 | 1.0 (by definition) | [5] |
| ABTS | ~2.93 | 1.0 (by definition) | [5] |
Note: IC50 values for Vitamin C and Trolox can vary significantly depending on the specific experimental conditions. The TEAC values for this compound indicate its antioxidant capacity relative to Trolox. A higher TEAC value signifies greater antioxidant potential. The lack of standardized reporting for this compound's IC50 values across all major assays highlights a gap in the current research landscape.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key antioxidant capacity assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and standard antioxidant (e.g., Trolox, Vitamin C) in a suitable solvent.
-
Add the test compound or standard solution to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidant.
-
Add the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[7][8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound or standard to the FRAP reagent.
-
Measure the absorbance of the reaction mixture at 593 nm after a specified incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox.[9][10]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).
-
Prepare various concentrations of the test compound and a standard antioxidant (Trolox).
-
In a 96-well black microplate, add the test compound or standard to the fluorescein solution.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the decay of fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to a standard curve of Trolox.[11][12]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-validation of the antioxidant capacity of a test compound like this compound.
Caption: Workflow for antioxidant assay comparison.
Signaling Pathway: Nrf2 Activation by this compound
This compound, like other lignans from Schisandra, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: this compound activates the Nrf2-ARE pathway.
References
- 1. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models [research.unipd.it]
- 2. journals.unpad.ac.id [journals.unpad.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. jmp.ir [jmp.ir]
- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 12. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoprotective Efficacies of Gomisin D, J, and O
For Immediate Release: A Scientific Comparison Guide
Authored For: Researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.
This guide provides an objective comparison of the photoprotective and anti-melanogenic properties of three dibenzocyclooctadiene lignans: Gomisin D, Gomisin J, and Gomisin O. The information presented is synthesized from a comprehensive study investigating their effects on human keratinocytes and melanocytes following UV irradiation.
Executive Summary
Solar ultraviolet (UV) radiation is a primary factor in skin pathogenesis, including photoaging and carcinogenesis. This has led to a growing interest in natural compounds with photoprotective capabilities. This compound, J, and O, extracted from Kadsura medicinal plants, have demonstrated various pharmacological activities. This comparative analysis reveals that while all three compounds exhibit some level of photoprotective potential, this compound and J, in particular, show significant efficacy in mitigating UV-induced cellular damage. This compound also displays potent anti-melanogenic properties, suggesting its potential as a dual-function agent for skin protection and brightening.
Comparative Photoprotective Effects on Keratinocytes
Human HaCaT keratinocytes were pre-treated with this compound, J, or O (30 µM) for one hour and subsequently irradiated with UVA (20 J/cm²) or UVB (50 mJ/cm²). The following tables summarize the key findings from the study.
Table 1: Effect on Keratinocyte Viability Post-UV Irradiation
| Treatment Group | Cell Viability (%) vs. Control (No UV) | Cell Viability (%) vs. UVA Irradiated | Cell Viability (%) vs. UVB Irradiated |
| Control | 100% | - | - |
| UVA Only | ~60% | 100% | - |
| UVA + this compound | ~85% | ~142% | - |
| UVA + Gomisin J | ~80% | ~133% | - |
| UVA + Gomisin O | ~70% | ~117% | - |
| UVB Only | ~55% | - | 100% |
| UVB + this compound | ~80% | - | ~145% |
| UVB + Gomisin J | ~75% | - | ~136% |
| UVB + Gomisin O | ~65% | - | ~118% |
Data are approximated from graphical representations in the source study for illustrative purposes.
Table 2: Effect on Lactate Dehydrogenase (LDH) Release Post-UV Irradiation
| Treatment Group | LDH Release (% of Control) |
| Control | 100% |
| UVA Only | Increased |
| UVA + this compound | Significantly Reduced vs. UVA Only |
| UVA + Gomisin J | Markedly Reduced vs. UVA Only |
| UVB Only | Increased |
| UVB + this compound | Significantly Reduced vs. UVB Only |
| UVB + Gomisin J | Markedly Reduced vs. UVB Only |
The study indicates a significant reduction in LDH release with this compound and J treatment compared to the UV-irradiated groups, signifying a decrease in cytotoxicity.[1]
Table 3: Effect on Intracellular Reactive Oxygen Species (ROS) Production Post-UV Irradiation
| Treatment Group | Intracellular ROS Levels |
| Control | Baseline |
| UVA Only | Markedly Elevated |
| UVA + this compound | Significantly Declined |
| UVA + Gomisin J | Significantly Declined |
| UVB Only | Markedly Elevated |
| UVB + this compound | Significantly Declined |
| UVB + Gomisin J | Significantly Declined |
This compound and J were effective in suppressing the intracellular ROS production induced by both UVA and UVB irradiation.[1]
Comparative Anti-Melanogenic Effects on Melanocytes
In addition to their photoprotective properties, the Gomisins were evaluated for their ability to inhibit melanin synthesis in B16F10 melanocytes stimulated with α-melanocyte stimulating hormone (α-MSH).
Table 4: Inhibition of Melanin Content and Tyrosinase Activity
| Treatment Group (with α-MSH) | Intracellular Melanin Content | Intracellular Tyrosinase Activity |
| α-MSH Only | Increased | Increased |
| α-MSH + this compound | Markedly Inhibited | Markedly Inhibited |
| α-MSH + Gomisin J | No Significant Inhibition | No Significant Inhibition |
| α-MSH + Gomisin O | No Significant Inhibition | No Significant Inhibition |
This compound was the only compound to demonstrate significant anti-melanogenic activity by inhibiting both melanin content and tyrosinase activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and UV Irradiation
-
Cell Line: Human HaCaT keratinocytes.
-
Culture Conditions: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells were pre-treated with 30 µM of this compound, J, or O for 1 hour.
-
Irradiation: The culture medium was replaced with phosphate-buffered saline (PBS), and cells were irradiated with UVA (20 J/cm²) or UVB (50 mJ/cm²). After irradiation, the PBS was replaced with fresh culture medium, and the cells were incubated for 24 hours.
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure: After the 24-hour post-irradiation incubation, CCK-8 solution was added to each well and incubated for 2 hours. The absorbance was measured at 450 nm using a microplate reader. Cell viability was expressed as a percentage relative to the control group.
Lactate Dehydrogenase (LDH) Release Assay
-
Method: LDH cytotoxicity assay kit.
-
Procedure: The cell culture supernatant was collected after the 24-hour post-irradiation incubation. The amount of LDH released from damaged cells was measured according to the manufacturer's instructions.
Intracellular Reactive Oxygen Species (ROS) Assay
-
Method: 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
-
Procedure: After treatment and irradiation, cells were incubated with DCFH-DA solution for 30 minutes at 37°C in the dark. The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence microscope and flow cytometry.
Melanin Content and Tyrosinase Activity Assay
-
Cell Line: B16F10 melanocytes.
-
Stimulation: Cells were stimulated with α-melanocyte stimulating hormone (α-MSH).
-
Procedure: After treatment with the Gomisins, cells were lysed, and the melanin content was measured by absorbance at 405 nm. For tyrosinase activity, the cell lysates were incubated with L-DOPA, and the formation of dopachrome was measured by absorbance at 475 nm.
Visualized Mechanisms and Workflows
Conclusion
Based on the available experimental data, this compound and Gomisin J demonstrate superior photoprotective effects against UVA and UVB-induced damage in keratinocytes compared to Gomisin O.[1] Both compounds effectively enhance cell viability, reduce cytotoxicity, and suppress oxidative stress. Furthermore, this compound uniquely exhibits potent anti-melanogenic activity by downregulating key enzymes and transcription factors in the melanin synthesis pathway.[1] These findings underscore the potential of this compound as a lead compound for the development of novel dermatological agents that offer comprehensive protection against the detrimental effects of solar radiation while also addressing hyperpigmentation. Further in-vivo studies are warranted to validate these in-vitro findings.
References
Differential Effects of Gomisin Lignans on Cancer vs. Normal Cell Lines: A Comparative Guide
Introduction: Gomisins are a class of lignans isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine. Various Gomisins have demonstrated a range of biological activities, including anticancer effects. This guide provides a comparative analysis of the differential effects of Gomisin compounds on cancer and normal cell lines, drawing upon available experimental data. While specific research on Gomisin D's differential cytotoxicity is limited in the public domain, this guide synthesizes findings on several other Gomisin analogues to provide a broader understanding of this compound class.
Quantitative Data: Cytotoxicity of Gomisins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Gomisin compounds on a range of cancer and normal cell lines. A lower IC50 value indicates greater potency in inhibiting cell viability.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Gomisin A | Various CRC cell lines | Colorectal Cancer | Significantly decreased viability | [1] |
| Normal colon cells | Normal Colon | No change in proliferation | [1] | |
| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | Growth inhibition observed | [2][3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Growth inhibition observed | [2][3] | |
| MCF-7 | Non-TNBC Breast Cancer | No significant effect | [2][3] | |
| T47D | Non-TNBC Breast Cancer | No significant effect | [2][3] | |
| ZR75-1 | Non-TNBC Breast Cancer | No significant effect | [2][3] | |
| Gomisin J | MCF7 | Breast Cancer | Stronger cytotoxic effect | [4][5] |
| MDA-MB-231 | Breast Cancer | Stronger cytotoxic effect | [4][5] | |
| MCF10A | Normal Breast Epithelial | Weaker cytotoxic effect | [4][5] | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 µM | [6] |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 µM | [6] | |
| HL-60 | Leukemia | 82.02 µM | [6] | |
| HeLa | Cervical Cancer | 166.19 µM | [6] | |
| MCF7 | Breast Cancer | > 200 µM | [6] | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 60 µM | [7] |
| HCC1806 | Triple-Negative Breast Cancer | 57 µM | [7] | |
| MCF10A | Normal Breast Epithelial | 85 µM | [7] | |
| Gomisin N | U937 | Human Promyelocytic Leukemia | Growth inhibition observed | [8] |
Mechanisms of Action: A Comparative Overview
Gomisin compounds exhibit differential effects on cancer and normal cells primarily through the selective induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Induction of Apoptosis: Several Gomisins, including Gomisin A, J, L1, and N, have been shown to induce apoptosis in various cancer cell lines.[1][4][5][8] A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic apoptotic pathways.[6] For instance, Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular ROS levels through the regulation of NADPH oxidase (NOX).[6] This leads to the activation of caspase cascades, which are crucial for executing apoptosis.[8][9] In contrast, Gomisin A has been reported to have anti-apoptotic activity in some contexts, protecting liver cells from hepatotoxic chemicals.[9] Gomisin J has been observed to induce both apoptosis and necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant cancer cells.[4][5]
Cell Cycle Arrest: Gomisin G demonstrates a different mechanism, primarily inducing cell cycle arrest at the G1 phase in triple-negative breast cancer (TNBC) cells.[2][3] This effect is mediated by the suppression of AKT phosphorylation and a subsequent decrease in Cyclin D1 levels.[2][3] Notably, Gomisin G did not induce apoptosis in these cells.[2][3] This highlights the diverse mechanisms of action within the Gomisin family.
Signaling Pathways
The differential effects of Gomisins are underpinned by their modulation of specific signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess the effects of Gomisin compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Conclusion
The available evidence suggests that various Gomisin compounds exert selective anticancer effects through diverse mechanisms, including the induction of apoptosis via ROS generation and the promotion of cell cycle arrest. Notably, several Gomisins show significantly higher cytotoxicity towards cancer cell lines compared to their normal counterparts, indicating a favorable therapeutic window. While direct and comprehensive comparative data for this compound is not widely available, the findings for other Gomisins provide a strong rationale for further investigation into its potential as a selective anticancer agent. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical models.
References
- 1. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. 7tmantibodies.com [7tmantibodies.com]
A Head-to-Head Comparison of Gomisin D and Its Analogs in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Gomisin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of this compound and its analogs, summarizing key experimental data on their biological performance. While direct head-to-head studies on a wide range of synthetic this compound analogs are limited in publicly available literature, this guide synthesizes available data on naturally occurring Gomisins and representative synthetic analogs of a closely related compound, Gomisin B, to provide valuable insights into structure-activity relationships.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and its analogs.
Table 1: Comparative Photoprotective and Anti-melanogenic Effects of this compound, J, and O
| Compound | Concentration | Cell Viability (%) (UVA-irradiated) | LDH Release (%) (UVA-irradiated) | Intracellular ROS Level (UVA-irradiated, % of control) | Melanin Content (%) (α-MSH stimulated) | Tyrosinase Activity (%) (α-MSH stimulated) |
| This compound | 30 µM | Significantly increased | Significantly reduced | Significantly declined | Markedly inhibited | Markedly inhibited |
| Gomisin J | 30 µM | Significantly increased | Markedly reduced | Significantly declined | No significant effect | No significant effect |
| Gomisin O | 30 µM | No significant alteration | No significant effect | No significant effect | No significant effect | No significant effect |
Data synthesized from a comparative study on the photo-protective and anti-melanogenic properties of this compound, J, and O.[1]
Table 2: Cytotoxic Activity of a Representative Synthetic Analog of Gomisin B
| Compound | Cell Line | IC50 (µM) |
| Gomisin B analog (5b) | SIHA (Cervical cancer) | 0.24 |
| Doxorubicin (Standard) | SIHA (Cervical cancer) | > 0.24 |
Data from a study on novel Gomisin B analogues as potential cytotoxic agents. This serves as a representative example of the potency that can be achieved through synthetic modification of the Gomisin scaffold.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[3][4]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is then incubated for another 3-4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage of the untreated control cells.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6][7][8][9][10]
Procedure:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound (e.g., this compound or its analogs) or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals, typically orally or intraperitoneally, at a specific time before the carrageenan injection.[7]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw of the animals.[7][8]
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group that received only carrageenan.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Schisandra lignans, including this compound.
References
- 1. Structure-activity relationship study of vitamin D analogs with oxolane group in their side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
Replicating Published Findings on Gomisin D's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Gomisin D and related lignans isolated from Schisandra chinensis. Due to a lack of specific published data on this compound for certain bioactivities, this guide incorporates findings on other Gomisins (G, J, L1, M2, and N) to provide a broader context of their potential therapeutic effects. This guide is intended to serve as a resource for researchers looking to replicate and expand upon these findings.
I. Comparative Analysis of Anti-Cancer Activity
Table 1: Comparative IC50 Values of Gomisins and Chemotherapeutic Agents in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | A2780 (Ovarian) | SKOV3 (Ovarian) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Gomisin G | No significant effect | Suppressed viability | Data Not Available | Data Not Available | Data Not Available |
| Gomisin L1 | >200 µM | Data Not Available | 166.19 µM | 21.92 ± 0.73 µM | 55.05 ± 4.55 µM |
| Gomisin M2 | Data Not Available | ~60 µM | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | ~0.04-1.0 µM | ~0.1-0.5 µM | ~0.02-0.2 µM | ~0.01-0.1 µM | ~0.1-1.0 µM |
| Cisplatin | ~5-20 µM | ~5-30 µM | ~1-10 µM | ~1-5 µM | ~2-15 µM |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the experimental conditions (e.g., exposure time). The ranges provided are indicative of typical values found in the literature.
II. Comparative Analysis of Anti-Inflammatory Activity
Several Gomisins have demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Quantitative data for this compound is limited, but studies on related compounds suggest a potential role in modulating inflammatory pathways.
Table 2: Comparative Anti-Inflammatory Activity of Gomisins
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production |
| This compound | Data Not Available | Data Not Available |
| Gomisin J | Reduced NO production in LPS-stimulated macrophages | Data Not Available |
| Gomisin N | Significantly reduced NO production in LPS-stimulated macrophages and IL-1β-treated hepatocytes. | Data Not Available |
| Schisandrin C | Reduced NO production in LPS-stimulated macrophages | Data Not Available |
III. Modulation of Key Signaling Pathways
Gomisins have been shown to exert their bioactive effects by modulating several critical intracellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
Gomisin G has been reported to suppress the phosphorylation of Akt, a key protein in this pro-survival pathway, in colon and triple-negative breast cancer cells.[1][2][3]
References
- 1. Gomisin G Suppresses the Growth of Colon Cancer Cells by Attenuation of AKT Phosphorylation and Arrest of Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gomisin D in Alzheimer's Disease: A Comparative Analysis of Preclinical Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies highlights the therapeutic potential of Gomisin D, a lignan derived from Schisandra chinensis, in mitigating key pathological hallmarks of Alzheimer's disease (AD). This guide provides a comparative analysis of this compound's efficacy against other investigational compounds and a standard-of-care drug, Donepezil, in various animal models of AD. The data presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Alzheimer's Disease and Current Therapeutic Landscape
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. Current therapeutic strategies primarily offer symptomatic relief. There is a critical need for disease-modifying therapies that can halt or reverse the underlying pathology. Natural compounds, such as lignans from Schisandra chinensis, have emerged as promising candidates for neuroprotection.
This compound: A Multi-Target Approach to Neuroprotection
This compound, along with other related lignans like Gomisin A, B, N, and Schisandrin B, has demonstrated significant neuroprotective effects in various preclinical models of AD. These compounds have been shown to improve cognitive function, reduce Aβ plaque burden, combat oxidative stress, and modulate neuroinflammation. This guide will delve into the quantitative data from studies utilizing transgenic mouse models of AD, such as the APP/PS1 and 5XFAD mice, to provide a clear comparison of the efficacy of these compounds.
Comparative Efficacy in Alzheimer's Disease Animal Models
The following tables summarize the quantitative data on the effects of this compound and its comparators on cognitive function and Aβ pathology in widely used AD animal models.
Cognitive Function Assessment
Table 1: Efficacy in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Dosage | Treatment Duration | Escape Latency (seconds) | Time in Target Quadrant (%) | Reference |
| This compound | APP/PS1 | Data not available | Data not available | Data not available | Data not available | |
| Gomisin B | APP/PS1 | Data not available | Data not available | Improved learning and memory | Increased | [1][2] |
| Gomisin N | Rat & Mouse AD Models | Data not available | 8 weeks | Significantly improved | Significantly improved | [3] |
| Schisandrin | APP/PS1 | Data not available | Data not available | Significantly decreased | Significantly increased | [4] |
| Donepezil | APP/PS1 | Data not available | Chronic | Significantly improved | Significantly improved | [5] |
| Donepezil | 5XFAD | 1 mg/kg/day | 4 weeks | Reversed cognitive deficits | Data not available | [6] |
Table 2: Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosage | Treatment Duration | Discrimination Index | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Donepezil | APP/PS1 | Data not available | Chronic | Significantly improved | [5] |
| Donepezil | 5XFAD | 1 mg/kg/day | 4 weeks | Reversed cognitive deficits | [6] |
Neuropathological Assessment
Table 3: Effect on Amyloid-β (Aβ) Plaque Deposition
| Compound | Animal Model | Dosage | Treatment Duration | Reduction in Aβ Plaques | Reference |
| Gomisin B | APP/PS1 | Data not available | Data not available | Reduced amyloid plaque deposition | [1][2] |
| Gomisin N | Rat & Mouse AD Models | Data not available | 8 weeks | Reduced area of Aβ plaques in hippocampus and cortex | [3] |
| Schisandrin | APP/PS1 | Data not available | Data not available | Attenuated Aβ deposition | [4] |
| Donepezil | APP/PS1 | Data not available | Chronic | Reduced congophilic amyloid plaques | [5] |
| Donepezil | 5XFAD | 1 mg/kg (i.p.) | 2 weeks | Significant reduction in Aβ plaque number in cortex and hippocampus | [7][8][9] |
| Donepezil | 5XFAD | 1 mg/kg/day | 4 weeks | Decreased Aβ40 and Aβ42 levels, and Aβ plaque number | [6] |
Signaling Pathways and Mechanisms of Action
This compound and related lignans exert their neuroprotective effects through the modulation of several key signaling pathways implicated in AD pathogenesis. One of the primary mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
Aβ Plaque Quantification
Immunohistochemistry followed by image analysis is a standard method for quantifying Aβ plaque burden in brain tissue.
Conclusion
The preclinical data strongly suggest that this compound and related lignans hold significant promise as therapeutic agents for Alzheimer's disease. Their ability to improve cognitive function and reduce Aβ pathology, coupled with their favorable mechanism of action involving the Nrf2 antioxidant pathway, warrants further investigation. While direct comparative studies are limited, the available evidence indicates that the efficacy of these natural compounds is comparable to the standard drug, Donepezil, in relevant animal models. Future research should focus on head-to-head comparative studies and the elucidation of the complete molecular mechanisms to facilitate the translation of these findings into clinical applications.
References
- 1. Multifunctional Gomisin B enhances cognitive function in APP/PS1 transgenic mice by regulating Aβ clearance and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating endoplasmic reticulum stress in APP/PS1 mice by Gomisin B and Osthole in Bushen-Yizhi formula: Synergistic effects and therapeutic implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 8. S-EPMC9290238 - Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice. - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gomisin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals, including non-hazardous compounds like Gomisin D, is a critical aspect of laboratory management and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.
Safety and Classification Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care and be aware of its properties.[1] The following table summarizes key data from the Safety Data Sheet (SDS).
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | [1] |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. | [1] |
Experimental Protocols: Disposal Procedures
The disposal of this compound should be approached systematically to ensure safety and compliance. The following step-by-step procedure is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Review the Safety Data Sheet (SDS) for this compound to confirm its non-hazardous classification.[1]
-
Segregate Waste: Do not mix this compound waste with hazardous chemical waste streams such as flammable liquids, corrosives, or toxic materials.[2] Keeping non-hazardous waste separate from hazardous waste is crucial for proper disposal and cost-effective waste management.[3]
Step 2: Consultation and Regulatory Compliance
-
Consult Institutional Policy: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority.[4][5] They will provide specific guidance based on local and national regulations.
-
Review Local Regulations: Be aware of your local and state regulations regarding chemical waste disposal. These regulations can vary significantly.
Step 3: Disposal of Small Quantities (Solid Waste)
For small quantities of solid this compound, as is common in a research setting, the following procedure can be followed, pending EHS approval:
-
Containerization: Place the solid this compound waste in a well-labeled, sealed container. The label should clearly identify the contents as "this compound (Non-hazardous)".
-
Regular Trash Disposal: If approved by your EHS department, the sealed container may be disposed of in the regular laboratory trash.[4][5] Do not dispose of loose powder directly into the trash.
Step 4: Disposal of Solutions
Disposal of this compound solutions requires additional precautions to prevent environmental release.
-
Aqueous Solutions:
-
EHS Consultation is Mandatory: Due to this compound being slightly hazardous to water, drain disposal is generally not recommended without explicit approval from your EHS department.[1]
-
If approved, the solution may need to be neutralized (if acidic or basic) and highly diluted with water before being poured down the drain.[6]
-
-
Organic Solvent Solutions:
-
Segregate by Solvent Type: Collect this compound solutions in a designated waste container for non-halogenated or halogenated solvents, depending on the solvent used.
-
Labeling: The container must be clearly labeled with the contents, including the name of the solvent and "this compound".
-
Hazardous Waste Collection: This waste stream must be managed through your institution's hazardous waste collection program.[7]
-
Step 5: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Empty Containers: Empty containers that held this compound should have their labels defaced or removed and can then be disposed of in the regular trash or recycling, as per institutional guidelines.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Gomisin D
Essential Safety and Handling Guide for Gomisin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling this compound in a laboratory setting. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
This compound is a lignan compound isolated from Fructus Schisandra. While a specific Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with a standard level of care applicable to all research chemicals whose long-term toxicological properties may not be fully understood.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
The provided Safety Data Sheet for this compound indicates no specific hazards and does not mandate personal protective equipment.[1] However, as a matter of good laboratory practice and considering the potential for unknown hazards, the following PPE is recommended.
| Hazard Data for this compound | |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| Known Hazards | There are no adverse physical or health effects known that are not covered by the hazard classes of the Hazard Communications Standard.[1] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A dust mask may be used if creating aerosols or handling larger quantities. | To prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Have an eyewash station and safety shower readily accessible.
2. Weighing and Aliquoting:
-
Don the recommended PPE: lab coat, gloves, and eye protection.
-
Handle this compound as a solid powder.
-
To minimize dust, weigh the compound carefully. A chemical-resistant spatula is recommended.
-
Close the container tightly after use.
3. Dissolving:
-
This compound is soluble in DMSO, methanol, and ethanol.[2]
-
When dissolving, add the solvent slowly to the powder to avoid splashing.
-
If using volatile solvents, perform this step in a fume hood.
4. Storage:
-
Store this compound in a tightly sealed container.
-
Follow the storage temperature recommendations on the product insert, which may include refrigeration.[3]
Disposal Plan
1. Waste Collection:
-
Collect all waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, in a designated, sealed waste container.
-
Label the container clearly as "Chemical Waste" and specify the contents.
2. Disposal Procedure:
-
Dispose of this compound waste according to your institution's and local regulations for chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services. |
PPE Selection Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
